Difenpiramide

Catalog No.
S526059
CAS No.
51484-40-3
M.F
C19H16N2O
M. Wt
288.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Difenpiramide

CAS Number

51484-40-3

Product Name

Difenpiramide

IUPAC Name

2-(4-phenylphenyl)-N-pyridin-2-ylacetamide

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C19H16N2O/c22-19(21-18-8-4-5-13-20-18)14-15-9-11-17(12-10-15)16-6-2-1-3-7-16/h1-13H,14H2,(H,20,21,22)

InChI Key

PWHROYKAGRUWDQ-UHFFFAOYSA-N

SMILES

Array

solubility

12 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

alpha-pyridylbiphenylacetamide, difenamide, Difenax, difenpiramide, difenpiramide maleate, difenpiramide monohydrochloride, difenpiramide sulfate, diphenpyramide

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=CC=N3

The exact mass of the compound Difenpiramide is 288.1263 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 305337. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Drug Classification and Basic Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identification and classification information for Difenpiramide.

Property Description
Drug Class Non-steroidal anti-inflammatory drug (NSAID) [1] [2] [3]
IUPAC Name 2-(4-phenylphenyl)-N-pyridin-2-ylacetamide [4] [5] [2]
CAS Number 51484-40-3 [4] [5] [2]
Molecular Formula C₁₉H₁₆N₂O [4] [5] [2]
Molecular Weight 288.34 g/mol [5] [2]
Melting Point 122-124 °C [5]

Pharmacology and Mechanism of Action

This compound's pharmacological profile is characterized by several key actions:

  • Primary Mechanism: Inhibits the synthesis of inflammatory prostaglandins [1].
  • Key Differentiator: Does not affect platelet aggregation or blood clotting, unlike many traditional NSAIDs [1] [5].
  • Additional Properties: Exhibits peripheral analgesic, antipyretic, and uricosuric (promotes excretion of uric acid) effects [4] [1].

The compound is a monocarboxylic acid amide formally derived from biphenyl-4-ylacetic acid and 2-aminopyridine [4]. After administration, the major biotransformation products are the pharmacologically active biphenylacetate (BPA) and p-hydroxy-biphenylacetate (p-HBPA) [1].

Comparison with Other NSAIDs

The table below positions this compound among other well-known NSAIDs, highlighting its unique features.

Compound Name Chemical Formula Primary Mechanism Unique Features / Clinical Notes
This compound C₁₉H₁₆N₂O Inhibits prostaglandin synthesis [1] Uricosuric; does not affect platelet aggregation; considered "gastrosafe" [1] [5]
Ibuprofen C₁₃H₁₈O₂ Non-selective COX inhibitor Common over-the-counter option [5]
Indomethacin C₁₉H₁₆ClNO₄ Non-selective COX inhibitor Potent anti-inflammatory; used as a reference in studies [1]
Naproxen C₁₄H₁₄O₃ Non-selective COX inhibitor Longer half-life than Ibuprofen; efficacy comparable to Difenpiramine in osteoarthritis trials [1]

Experimental and Clinical Data Summary

Key quantitative data from animal tests and clinical trials are summarized in the table below.

Parameter Data / Result Context / Source
Anti-inflammatory Action As powerful as indomethacin or phenylbutazone [1] Animal tests [1]
Therapeutic Index More favorable than reference compounds (indomethacin, phenylbutazone) [1] Animal study [1]
Adult Dose (Oral) 1000 mg/day in 2 divided doses for ~30 days [1] Preferred dose in clinical trials [1]
Pediatric Dose (Oral) 13 to 33 mg/day [1] Effective and safe dose in children [1]
Side-Effect Incidence ~2.5% (mild and transient) [1] Mainly gastro-intestinal [1]
Overall Therapeutic Efficacy >80% in various inflammatory conditions [1] Clinical trials, primarily musculoskeletal [1]
Aqueous Solubility (pH 7.4) 12 μg/mL [5] Indicates low solubility [5]

Experimental Protocols

For your experimental work, here are methodologies referenced in the literature.

Clinical Trial Protocol for Efficacy

One clinical review summarized the standard protocol used across multiple trials [1]:

  • Patient Group: Adults with various inflammatory conditions, mainly musculoskeletal (e.g., osteoarthritis).
  • Dosage and Administration: 1000 mg/day of this compound, administered orally in two divided doses.
  • Treatment Duration: Approximately 30 days.
  • Efficacy Assessment: Overall therapeutic efficacy was evaluated and reported to be over 80%.
Gastric Safety (Gastrosafe) Assessment

Specific tests were conducted to evaluate the drug's influence on gastric mucosa, a common issue with NSAIDs [1]:

  • Methods: Biopsy and endoscopy of the gastric mucosa were performed.
  • Dosing Regimen: Tests included both short-term, high-dose and long-term standard treatments.
  • Additional Measure: Stool was checked for occult blood.
  • Result: The studies concluded that this compound was "gastrosafe," with no impairment of the gastric mucosa detected [1].

Logical Pathway and Workflow

The logical flow from drug administration to therapeutic effect and evaluation can be summarized as follows:

Start Oral Administration (500 mg, twice daily) A Metabolism (Biotransformation) Start->A B Active Metabolites: Biphenylacetate (BPA) A->B C Primary Mechanism B->C D Inhibition of Prostaglandin Synthesis C->D E Therapeutic Effects D->E F Anti-inflammatory E->F G Analgesic E->G H Antipyretic E->H I Uricosuric E->I J Clinical Evaluation F->J G->J H->J I->J K Efficacy (>80%) Gastric Safety ('Gastrosafe') J->K

References

Proposed Mechanism of Action and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Based on a review article from 1986, Difenpiramide (also referred to as diphenpyramide) is described as a non-steroidal anti-inflammatory compound with a structure distinct from conventional agents of its class, as it lacks free ionizable or particularly reactive groups [1].

The proposed pharmacological characteristics are summarized below:

Property Description
Primary Activity Non-steroidal anti-inflammatory drug (NSAID) [1].
Key Mechanisms Inhibits synthesis of inflammatory prostaglandins; antagonizes mediators of inflammation [1].
Additional Properties Peripheral analgesic, antipyretic (fever-reducing), and uricosuric (promotes uric acid excretion) properties [1].
Notable Difference Does not affect platelet aggregation or blood clotting, unlike some other NSAIDs [1].
Metabolism & Active Metabolite Metabolized to biphenylacetate (BPA), a pharmacologically active compound [1].

Based on this mechanism, the following diagram outlines the proposed inflammatory pathway and the points where this compound is described to act:

G InflammatoryStimulus Inflammatory Stimulus ProstaglandinSynthesis Prostaglandin Synthesis InflammatoryStimulus->ProstaglandinSynthesis InflammatoryMediators Other Inflammatory Mediators InflammatoryStimulus->InflammatoryMediators p1 ProstaglandinSynthesis->p1 InflammatoryMediators->p1 Inflammation Inflammation, Pain, Fever This compound This compound This compound->ProstaglandinSynthesis Inhibits This compound->InflammatoryMediators Antagonizes p1->Inflammation

Proposed anti-inflammatory pathway of this compound [1]

Pharmacological Profile and Potential Applications

Early-stage research mentioned in a chemical supplier's database suggests other potential areas of activity for this compound, though it emphasizes that these are not fully confirmed [2].

Potential Application Research Findings (as noted by supplier)
Antispasmodic Effects Investigated for potential to relax smooth muscles, potentially beneficial for irritable bowel syndrome and stomach cramps [2].
Antisecretory Properties May reduce production of gastric acid, with potential application for ulcers [2].
Antiemetic Activity Some exploration of its use to prevent nausea and vomiting, though the mechanism is not understood [2].

Suggestions for Further Research

The information available on this compound is not sufficient to create a detailed, modern whitepaper. To deepen your investigation, I suggest:

  • Consulting Specialized Databases: Search chemical and pharmacological databases like PubChem, ChEMBL, or BindingDB using the CAS Number 51484-40-3 or the name "this compound" to find primary research and screening data.
  • Reviewing Patent Literature: The compound has been included in screening efforts, such as one for SARS-CoV-2 therapies [3]. Examining relevant patent filings may reveal more recent investigative work.
  • Exploring Analogues: Studying the literature on its analogue, Disopyramide (an antiarrhythmic agent) [4] [5], may provide indirect insights, though their therapeutic targets differ significantly.

References

Basic Profile and Quantitative Data of Difenpiramide

Author: Smolecule Technical Support Team. Date: February 2026

Difenpiramide is a non-steroidal anti-inflammatory drug (NSAID). The table below summarizes its core characteristics based on the available historical data [1] [2] [3]:

Property Description
Drug Class Non-steroidal anti-inflammatory drug (NSAID) [1]
Chemical Classification Indoleacetic acid derivative [2]
Molecular Formula C₁₉H₁₆N₂O [1]
Molar Mass 288.350 g·mol⁻¹ [1]
LD₅₀ (Oral, Rat) 1966 mg/kg [3]
ED₅₀ (Rat Carrageenan Edema) 19.9 mg/kg [3]

Experimental Data from Preclinical Studies

Early research involved standard preclinical models to evaluate the drug's efficacy and safety. Key experimental findings are summarized below [3]:

Study Aspect Model/Organism Key Findings / Metabolites Identified
Anti-inflammatory Efficacy Rat Carrageenan-Induced Edema Effective, with an ED₅₀ of 19.9 mg/kg.
Acute Toxicity (LD₅₀) Rat (oral), Dog 1966 mg/kg (rat); 74000 mg/kg (dog).
Metabolism Study Rat, Dog, Human, Rat Tissue Homogenate Metabolites: Biphenylylacetic acid, p-Hydroxybiphenylylacetic acid, α-Aminopyridine.
Analytical Methods TLC, UV Spectroscopy, GC-MS, HPLC Used for identification of the drug and its metabolites.

Experimental Protocol for Metabolism Studies

The following workflow reconstructs the general methodology used in early metabolism studies for this compound, based on the techniques reported [3].

start Study Administration h1 In Vivo Study (Rat, Dog, Man) start->h1 h2 In Vitro Study (Rat Tissue Homogenate) start->h2 m1 Sample Collection (e.g., Blood, Urine) h1->m1 m2 Tissue Processing h2->m2 a1 Metabolite Extraction m1->a1 m2->a1 a2 Analysis & Identification a1->a2 a3 Thin Layer Chromatography (TLC) a2->a3 a4 UV Spectroscopy a2->a4 a5 Gas Chromatography-Mass Spectrometry (GC-MS) a2->a5 a6 High Pressure Liquid Chromatography (HPLC) a2->a6 end Metabolite Identification & Reporting a3->end a4->end a5->end a6->end

Experimental workflow for this compound metabolism studies

Limitations and Future Research Directions

The available data on this compound is from the 1970s and 1980s, indicating a lack of recent clinical development. Key limitations and potential research questions include:

  • Stalled Development: The most recent scientific review article from 2020 classifies this compound but does not discuss any new research, suggesting its development may have been discontinued [2].
  • Unknown Development Status: The reasons for its apparent lack of advancement to widespread clinical use are not documented in the available information.
  • Open Questions: Future research would need to address its specific mechanism of action (e.g., COX-1/COX-2 selectivity), full pharmacokinetic profile, and long-term safety and efficacy in humans, for which no data was found.

References

Comprehensive Application Notes and Protocols for Molecular Docking Studies of Difenpiramide Targeting SARS-CoV-2 Spike Protein

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Scientific Context and Rationale

The COVID-19 pandemic has created an urgent need for effective therapeutic agents against SARS-CoV-2. Drug repurposing has emerged as a strategic approach to identify potential treatments more rapidly than traditional drug discovery methods, as it leverages existing compounds with known safety profiles. Recent research has identified a novel fatty acid binding pocket (FABP) in the SARS-CoV-2 spike protein that presents a promising therapeutic target. This pocket, when bound by specific ligands, stabilizes the closed conformation of the spike protein, thereby inhibiting its interaction with the human angiotensin-converting enzyme 2 (ACE2) receptor—a critical step in viral entry [1].

The spike protein FABP is a bent, hydrophobic tube structure lined with phenylalanine residues and anchored by Arg408 and Gln409 from the adjacent receptor-binding domain (RBD). This pocket naturally binds linoleic acid (LA), an essential omega-6 poly-unsaturated fatty acid, which has been shown to stabilize the locked conformation of the spike protein and block ACE2 binding [1]. Molecular docking and dynamics studies have identified several potential drug candidates that may mimic this stabilizing effect, including Difenpiramide, an experimental compound with anti-inflammatory properties. These computational approaches provide valuable insights for initial screening before proceeding to more resource-intensive experimental validation [1].

Key SARS-CoV-2 Targets for Therapeutic Development

Table 1: Key SARS-CoV-2 viral targets for therapeutic development

Target Protein Function Therapeutic Approach Representative Inhibitors
Spike Protein FABP Viral entry through ACE2 receptor interaction Stabilize closed conformation to block ACE2 binding Linoleic acid, this compound, Caprospinol
Main Protease (Mpro) Viral replication through polyprotein cleavage Block substrate binding site Lopinavir, Ritonavir, Novelle inhibitor compounds
RNA-dependent RNA Polymerase Viral RNA synthesis Chain termination Remdesivir, Favipiravir
Helicase RNA unwinding for replication ATPase inhibition Various repurposed drugs

Computational Results for this compound

Molecular Docking and Binding Energy Calculations

Recent molecular docking studies have positioned This compound as a promising candidate for SARS-CoV-2 spike protein targeting. Through validated docking protocols and molecular dynamics (MD) simulations, researchers have calculated the binding energy (ΔG) of this compound to the spike FABP to be -19.56 kcal/mol [1]. This substantial binding affinity suggests strong interactions between the compound and the target pocket, though it ranks lower than the top candidates such as Caprospinol (ΔG = -38.89 kcal/mol) and Indacaterol (ΔG = -35.99 kcal/mol) identified in the same study [1].

The molecular structure of this compound (chemical formula: C₁₉H₁₆N₂O; molecular weight: 288.35 g/mol) features characteristic elements that facilitate binding to the FABP [2]. As a member of the biphenyls and derivatives class, this compound contains extended lipophilic regions with terminal functional groups that can interact with the anchor residues (Arg408 and Gln409) of the binding pocket [1] [2]. These structural properties align with the general characteristics of effective FABP binders, which typically display high lipophilicity (logP values between 4-7) and extended molecular shapes that fit the hydrophobic tube-like structure of the pocket [1].

Molecular Dynamics and Stability Assessment

Molecular dynamics simulations provide critical insights into the stability and behavior of the this compound-spike protein complex under physiological conditions. Following docking studies, 100 ns MD simulations are typically performed to evaluate the stability of ligand-protein complexes and validate docking predictions [3]. These simulations assess several key parameters:

  • Root Mean Square Deviation (RMSD): Measures structural stability of the protein-ligand complex over time
  • Root Mean Square Fluctuation (RMSF): Evaluates residual flexibility and local structural changes
  • Hydrogen bonding patterns: Analyzes persistence of critical interactions throughout simulation
  • Binding mode conservation: Determines whether the ligand maintains its position and orientation

For this compound, these simulations would help confirm whether the compound maintains stable interactions with the FABP anchor residues and preserves the closed conformation of the spike protein. Successful complexes typically demonstrate low RMSD values (<2-3 Å) after equilibration, indicating structural stability, and persistent hydrogen bonding with key residues such as Arg408 [3].

Protocols

Molecular Docking Protocol
3.1.1 Protein Preparation
  • Retrieve Structure: Obtain the crystal structure of the SARS-CoV-2 spike protein FABP from the Protein Data Bank (PDB). The structure identified by Toelzer et al. (2023) with linoleic acid bound is recommended [1].
  • Structure Validation: Generate a Ramachandran plot using the PROCHECK server to validate the quality of the crystal structure and identify any outliers [3].
  • Preprocessing: Remove water molecules and any non-essential ligands using Maestro's Protein Preparation Wizard. Add missing hydrogen atoms for physiological pH (7.0-7.4) [3].
  • Protonation: Assign appropriate protonation states to amino acid residues, particularly the anchor residues Arg408 and Gln409, using Epik at physiological pH [3].
  • Energy Minimization: Perform constrained energy minimization using the OPLS3 or OPLS-2005 force field with a convergence threshold of 0.3 Å RMSD for heavy atoms to relieve steric clashes while maintaining the overall structure [3].
3.1.2 Ligand Preparation
  • Compound Source: Obtain the 3D structure of this compound (CID: 46173890) from PubChem or prepare it using chemical drawing software [2].
  • Structure Optimization: Generate possible tautomers and stereoisomers at physiological pH (7.4 ± 0.5) using LigPrep module with OPLS3 force field [3].
  • Conformational Sampling: Generate low-energy conformers within a 5 kcal/mol window using MacroModel with systematic or Monte Carlo conformational search [1].
  • Descriptor Calculation: Calculate molecular properties including logP, polar surface area, hydrogen bond donors/acceptors, and rotatable bonds to assess drug-likeness [2].
3.1.3 Grid Generation and Docking
  • Binding Site Definition: Define the grid box centered on the centroid of the linoleic acid binding site in the FABP with dimensions 20×20×20 Å to encompass the entire pocket [1].
  • Receptor Flexibility: Consider flexible docking scenarios allowing side-chain flexibility for key residues (Arg408, Gln409, and surrounding phenylalanines) [1].
  • Docking Parameters: Perform docking using Glide with Standard Precision (SP) followed by Extra Precision (XP) mode to refine promising poses and remove false positives [3].
  • Pose Selection: Generate and save top 5-10 poses based on GlideScore for subsequent analysis, ensuring diverse binding modes are considered [3].
Molecular Dynamics Simulation Protocol
3.2.1 System Setup
  • Solvation: Place the protein-ligand complex in an orthorhombic water box (TIP3P water model) with a minimum 10 Å distance between the protein and box edge to ensure proper solvation [3].
  • Neutralization: Add appropriate ions (Na⁺ or Cl⁻) to neutralize the system charge, followed by additional ions to simulate physiological concentration (0.15 M NaCl) [3].
  • Force Field Selection: Use the AMBER99SB-ILDN force field for the protein and GAFF2 for the ligand, with parameters for this compound generated using antechamber [3].
3.2.2 Simulation Parameters
  • Energy Minimization: Perform steepest descent minimization (5000 steps) followed by conjugate gradient minimization (5000 steps) to remove steric clashes [3].
  • Equilibration: Conduct gradual heating from 0 to 300 K over 100 ps in the NVT ensemble followed by pressure equilibration (1 atm) over 200 ps in the NPT ensemble using Berendsen coupling [3].
  • Production Run: Perform 100 ns production simulation in the NPT ensemble at 300 K and 1 atm using Parrinello-Rahman pressure coupling, with coordinates saved every 10 ps for analysis [3].
  • Constraint Application: Apply LINCS constraints to all bond lengths allowing a 2-fs time step for integration [3].
3.2.3 Analysis Methods
  • Trajectory Analysis: Calculate RMSD, RMSF, radius of gyration, and hydrogen bonding patterns using GROMACS analysis tools [3].
  • Interaction Analysis: Identify persistent protein-ligand interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) using VMD or Maestro simulation analysis tools [3].
  • Cluster Analysis: Perform clustering of ligand poses from the trajectory using the gromos method with a 2.0 Å RMSD cutoff to identify predominant binding modes [3].
  • Visualization: Generate publication-quality figures of binding interactions using BIOVIA Discovery Studio Visualizer or PyMOL [3].
MM-GBSA Binding Free Energy Calculations
  • Trajectory Selection: Extract 1000 snapshots evenly spaced from the last 50 ns of the MD trajectory for binding free energy calculations [3].

  • Energy Calculation: Perform MM-GBSA calculations using the OPLS-2005 force field and VSGB solvation model according to the equation:

    ΔG_bind = G_complex - (G_protein + G_ligand)

    where each term represents the free energy of the complex, protein, and ligand, respectively [3].

  • Decomposition: Conduct per-residue energy decomposition to identify key residues contributing to binding, particularly focusing on anchor residues and hydrophobic lining residues [3].

  • Entropy Estimation: Consider performing normal mode analysis or interaction entropy approaches to estimate conformational entropy changes upon binding, though this is computationally demanding [3].

Pathway & Workflow

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow for molecular docking and dynamics studies of this compound with the SARS-CoV-2 spike protein:

workflow Molecular Docking Workflow for this compound Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Prepared Structure Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Optimized Ligand Grid Generation->Molecular Docking Defined Binding Site Binding Pose Analysis Binding Pose Analysis Molecular Docking->Binding Pose Analysis Docking Poses MD Simulation MD Simulation Binding Pose Analysis->MD Simulation Stable Complex MM-GBSA Calculation MM-GBSA Calculation MD Simulation->MM-GBSA Calculation Trajectory Data Results Validation Results Validation MM-GBSA Calculation->Results Validation Binding Energy

Spike Protein Conformational Changes

This diagram illustrates the mechanism by which this compound binding to the fatty acid binding pocket stabilizes the closed conformation of the spike protein:

mechanism Spike Protein Conformational Regulation Open Conformation Open Conformation This compound Binding This compound Binding Open Conformation->this compound Binding Binds to FABP LA Binding LA Binding Open Conformation->LA Binding Natural Ligand ACE2 Binding ACE2 Binding Open Conformation->ACE2 Binding Enables Closed Conformation Closed Conformation This compound Binding->Closed Conformation Stabilizes LA Binding->Closed Conformation Stabilizes Viral Entry Blocked Viral Entry Blocked Closed Conformation->Viral Entry Blocked Prevents ACE2 Interaction

Conclusion & Future Directions

The application of computational methods for studying this compound's interaction with the SARS-CoV-2 spike protein represents a promising approach to COVID-19 drug discovery. The protocols outlined here provide researchers with a comprehensive framework for conducting molecular docking studies and dynamics simulations specifically targeting the fatty acid binding pocket. The calculated binding energy of -19.56 kcal/mol suggests this compound has moderate affinity for the spike protein, though it is less potent than other identified compounds [1].

Future research should focus on experimental validation of these computational predictions through in vitro assays evaluating SARS-CoV-2 viral entry inhibition. Additionally, structural optimization of this compound could enhance its binding affinity while maintaining favorable drug-like properties. The integrated computational approach described in these application notes—combining docking, molecular dynamics, and binding free energy calculations—provides a robust methodology for evaluating potential SARS-CoV-2 inhibitors that can be adapted to study other compounds targeting the spike protein FABP.

References

Comprehensive Application Notes: Difenpiramide as a SARS-CoV-2 Spike Protein Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SARS-CoV-2 Spike Protein and Its Therapeutic Significance

The SARS-CoV-2 spike (S) protein is a class I viral fusion glycoprotein that plays a pivotal role in viral entry and infection pathogenesis. This heavily glycosylated trimeric protein comprises 1,273 amino acids organized into three major subunits: S1, which facilitates receptor binding, and S2, which mediates membrane fusion [1] [2]. The spike protein undergoes significant conformational changes during virus-host membrane fusion, with its receptor-binding domain (RBD) interacting directly with the human angiotensin-converting enzyme 2 (ACE2) receptor on host cells [2] [3]. This interaction is primed by the host transmembrane protease serine 2 (TMPRSS2), which activates the spike protein, enabling attachment and subsequent viral entry [2]. The critical nature of this interaction makes the spike protein an attractive target for therapeutic intervention, with potential inhibitors including small molecules, peptides, and antibodies that can disrupt the spike-ACE2 interface [3] [4].

Beyond the canonical ACE2 binding site, the spike protein contains a free fatty acid binding pocket (FABP) that has recently emerged as a promising target for therapeutic development. This hydrophobic pocket, adjacent to the RBD, naturally binds linoleic acid (LA) and other polyunsaturated fatty acids [1]. When LA occupies this pocket, it stabilizes the spike protein in a closed conformation that prevents RBD binding to ACE2, effectively inhibiting viral entry [1]. The FABP is structurally conserved across SARS-CoV and MERS coronavirus spike proteins, suggesting that targeting this pocket could yield broad-spectrum coronavirus inhibitors [1]. It is within this specific binding pocket that difenpiramide demonstrates targeted binding activity, positioning it as a promising candidate for COVID-19 therapeutic development.

Computational Discovery and Binding Characterization of this compound

Molecular Docking and Binding Energy Calculations

The discovery of this compound as a potential SARS-CoV-2 spike protein inhibitor emerged from comprehensive computational drug repurposing efforts that employed molecular docking simulations targeting the spike protein's fatty acid binding pocket. In a validated screening protocol that combined molecular docking with molecular dynamics simulations, researchers evaluated numerous existing drugs and natural products for their potential to bind the spike FABP and stabilize the closed conformation that inhibits ACE2 binding [1]. This approach utilized a structure-based de novo drug design methodology that has proven effective at identifying repurposing candidates for various SARS-CoV-2 molecular targets [1].

This compound was identified among the top 100 repurposing candidates screened through this computational protocol, demonstrating a binding energy (ΔG) of -19.56 kcal/mol [1]. This substantial binding affinity suggests a favorable interaction with the spike protein's fatty acid binding pocket. The compound shares key characteristics with other high-affinity binders identified in the study, including an extended lipophilic molecular structure with terminal functional groups capable of interacting with anchor residues in the binding pocket [1]. These computational findings provide the theoretical foundation for this compound's potential mechanism of action as a spike protein inhibitor that mimics the stabilizing effect of endogenous fatty acids like linoleic acid.

Molecular Dynamics Simulations

Following the initial docking studies, molecular dynamics (MD) simulations were employed to validate the stability of the this compound-spike protein complex and to provide insights into the temporal evolution of their interaction. MD simulations analyze the physical movements of atoms and molecules over time, allowing researchers to observe the dynamic behavior of protein-ligand complexes under conditions that mimic physiological environments [1] [5]. These simulations typically run for extended periods (often 100-200 nanoseconds or more) to ensure the stability of the observed interactions and to identify potential conformational changes induced by ligand binding [5].

For spike protein-inhibitor complexes, MD simulations have demonstrated that stable binding is characterized by minimal structural changes in the protein backbone and consistent maintenance of key molecular interactions throughout the simulation period [5]. While the specific MD simulation data for this compound was not explicitly detailed in the available literature, the methodology applied to similar spike protein inhibitors has shown that strong binding affinity correlates with stable complex formation and significant influence on the protein's conformational arrangements [5]. These simulations provide critical validation of docking results and offer insights into the atomic-level interactions that govern binding stability and potential mechanisms of action.

Experimental Validation and Assay Protocols

Spike Protein Inhibition Bioassay

The spike protein inhibition bioassay provides a direct biochemical method for evaluating the efficacy of potential spike protein inhibitors like this compound. This protocol utilizes a colorimetric assay to quantitatively measure the strength of interaction between the spike receptor-binding domain (RBD) and ACE2 in the presence of candidate inhibitors [5]. The following detailed protocol has been adapted from established methodologies for high-throughput screening of SARS-CoV-2 spike protein inhibitors:

  • Materials Preparation: Recombinant SARS-CoV-2 Spike glycoprotein RBD (RayBiotech, Cat# 230-30193) and recombinant C-terminal His-tagged human ACE2 (RayBiotech, Cat# 230-30165) are required. Prepare assay buffer (typically PBS with 0.1% BSA), washing buffer (PBS with 0.05% Tween-20), and candidate inhibitor compounds dissolved in appropriate solvents with concentration series diluted in assay buffer. 96-well plates coated with ACE2 receptor are commercially available (BPS Bioscience/Tebu-bio) or can be prepared by immobilizing recombinant ACE2 (50 μL/well at 1-2 μg/mL in carbonate-bicarbonate buffer, pH 9.4) overnight at 4°C [3] [5].

  • Assay Procedure:

    • Begin by adding 50 μL of ACE2 solution per well to a 96-well plate, followed by incubation for one hour at room temperature (25°C) with gentle shaking [5].
    • Wash the plate three times with 100 μL of 1× immune-buffer using an automated plate washer or manual washing system [5].
    • Add 50 μL of spike RBD solution (pre-incubated with candidate inhibitors at varying concentrations) to each well and incubate for one hour at room temperature with gentle shaking.
    • Wash the plate three times with 1× immune-buffer to remove unbound RBD.
    • Add 50 μL of detection antibody (typically anti-spike HRP-conjugated antibody) to each well and incubate for one hour with gentle shaking.
    • Wash the plate three times with 1× immune-buffer.
    • Add 50 μL of chromogenic substrate (TMB or similar) to each well and incubate for 10-30 minutes until color development occurs.
    • Stop the reaction with 50 μL of stop solution (typically 1N sulfuric acid) and measure absorbance at 450 nm within 30 minutes [5].
  • Data Analysis: Calculate percent inhibition using the formula: % Inhibition = [1 - (Absorbancesample - Absorbancebackground)/(Absorbancecontrol - Absorbancebackground)] × 100. Dose-response curves can be generated by testing serial dilutions of this compound, and IC50 values can be calculated using nonlinear regression analysis with appropriate software (e.g., GraphPad Prism) [5]. Compounds demonstrating >70% inhibition at testing concentrations are typically considered promising candidates for further investigation [5].

Pseudovirus Neutralization Assay

The pseudovirus neutralization assay provides a biologically relevant system for evaluating the functional activity of spike protein inhibitors like this compound under biosafety level 2 (BSL-2) conditions. This assay utilizes replication-deficient viral particles pseudotyped with SARS-CoV-2 spike protein that encode reporter genes (typically luciferase or GFP) to quantify viral entry inhibition [3] [4]. The following protocol outlines the key steps for implementing this assay:

  • Pseudovirus Production: HEK293T cells are co-transfected with a packaging plasmid (e.g., psPAX2), a reporter plasmid (e.g., pLenti-CMV-Luciferase-Puro), and a spike protein expression plasmid (e.g., pCMV-SARS-CoV-2-S) using standard transfection methods. The viral supernatant is collected 48-72 hours post-transfection, filtered through 0.45μm membranes, aliquoted, and stored at -80°C [4]. Pseudovirus titers are determined by transducing HEK293T-hACE2 cells and measuring reporter gene expression.

  • Neutralization Assay Procedure:

    • Seed HEK293T-hACE2 cells in 96-well tissue culture plates at a density of 1.5×10^4 cells per well and incubate overnight at 37°C with 5% CO2.
    • Prepare serial dilutions of this compound in culture medium and mix with pseudovirus particles (pre-titered to achieve optimal signal-to-noise ratio) in a 1:1 ratio.
    • Incubate the pseudovirus-compound mixture for 1 hour at 37°C to allow interaction.
    • Remove culture medium from cells and add the pseudovirus-compound mixture to cells in triplicate wells.
    • Centrifuge the plate at 800×g for 30 minutes at room temperature to enhance infection efficiency (optional but recommended).
    • Incubate the plate for 48-72 hours at 37°C with 5% CO2.
    • Measure reporter gene activity according to the detection method used (e.g., luciferase activity using commercial assay systems) [4].
  • Data Analysis: Calculate percent neutralization using the formula: % Neutralization = [1 - (Luminescencesample - Luminescencecell control)/(Luminescencevirus control - Luminescencecell control)] × 100. Generate dose-response curves and calculate IC50 values using nonlinear regression analysis. This assay not only confirms target engagement but also demonstrates functional activity in a cellular context, providing critical evidence for therapeutic potential [4].

Data Presentation and Analysis

Binding Characteristics of Selected Spike Protein Inhibitors

Table 1: Binding energies and characteristics of potential SARS-CoV-2 spike protein inhibitors identified through computational screening

Compound Name Binding Energy (ΔG, kcal/mol) Molecular Characteristics Primary Binding Site
Caprospinol -38.89 Extended lipophilic structure FABP [1]
Indacaterol -35.99 Extended lipophilic structure FABP [1]
Golvatinib -35.37 Extended lipophilic structure FABP [1]
Setiptiline -35.04 Extended lipophilic structure FABP [1]
Oxabolone cypionate -34.78 Extended lipophilic structure FABP [1]
This compound -19.56 Extended lipophilic structure FABP [1]
C3 (AKBA derivative) -38.0 ± 0.08 Natural product derivative RBD [5]
C6E (AKBA derivative) -41.98 ± 0.08 Natural product derivative RBD [5]
NSC36398 -39.52 Drug-like small molecule HSPA8-Spike Interface [6]

Table 2: Experimental inhibition data of selected compounds against SARS-CoV-2 spike protein

Compound Name % Inhibition (Spike RBD-ACE2) IC50 (Pseudovirus Assay) Cellular Toxicity
C3 (AKBA derivative) 90.00% Not specified Low toxicity [5]
C6E (AKBA derivative) 91.00% Not specified Low toxicity [5]
C6C (AKBA derivative) 87.20% Not specified Low toxicity [5]
C6D (AKBA derivative) 86.23% Not specified Low toxicity [5]
DRI-C23041 >80% <10 μM TI > 100 [4]
Congo Red >80% <10 μM Moderate [4]
This compound Data not available Data not available Data not available
Pharmacokinetic and Toxicity Profiles

Table 3: Drug-likeness and pharmacokinetic properties of spike protein inhibitors

Property This compound C3 (AKBA derivative) C6E (AKBA derivative) Ideal Range
Molecular Weight (g/mol) Not specified 512.7 554.8 <500
Log P Not specified 6.61 7.02 <5
H-bond Donors Not specified 2 2 ≤5
H-bond Acceptors Not specified 4 5 ≤10
GI Absorption Not specified High High High
BBB Permeability Not specified No No Variable
Drug-likeness Likely favorable [1] Yes Yes -
Medicinal Chemistry - - - -
PAINS Alerts Not specified 0 0 0

Therapeutic Potential and Future Directions

This compound represents a promising candidate for further development as a SARS-CoV-2 entry inhibitor based on its computationally verified binding to the spike protein's fatty acid binding pocket. The compound's extended lipophilic structure with terminal functional groups aligns with the molecular characteristics of other high-affinity spike protein binders [1]. By targeting the FABP, this compound may mimic the action of endogenous linoleic acid, stabilizing the spike protein in its closed conformation and preventing the conformational changes necessary for ACE2 binding and viral entry [1]. This mechanism offers a potential advantage over RBD-targeted therapies, as the FABP is more conserved across SARS-CoV-2 variants and even related coronaviruses, potentially yielding broader-spectrum activity [7].

The future development path for this compound as a COVID-19 therapeutic should include several key investigations. First, experimental validation of its spike protein inhibitory activity through the biochemical and cell-based assays described in this document is essential. Second, comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling should be conducted to establish its therapeutic potential and safety window. Third, structure-activity relationship studies could optimize its binding affinity and drug-like properties while maintaining target specificity [5] [4]. Finally, combination therapy approaches could be explored, potentially pairing this compound with other antiviral agents that target different stages of the viral life cycle, such as main protease (Mpro) or RNA-dependent RNA polymerase (RdRp) inhibitors [8].

Visual Overviews

SARS-CoV-2 Viral Entry and Inhibition Mechanism

Virus Virus SpikeProtein SpikeProtein Virus->SpikeProtein Spike Protein Activation ACE2 ACE2 SpikeProtein->ACE2 RBD Binding TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Priming CellEntry CellEntry TMPRSS2->CellEntry Membrane Fusion Inhibition Inhibition Inhibition->SpikeProtein Conformational Lock Inhibition->ACE2 Blocked Interaction FABP FABP FABP->SpikeProtein Stabilization This compound This compound This compound->FABP Binding

Experimental Workflow for Spike Protein Inhibitor Validation

cluster_comp Computational Phase cluster_exp Experimental Validation CompoundLibrary CompoundLibrary VirtualScreening VirtualScreening CompoundLibrary->VirtualScreening ~850 Compounds MolecularDocking MolecularDocking VirtualScreening->MolecularDocking Top Candidates MDSimulation MDSimulation MolecularDocking->MDSimulation Binding Pose BiochemicalAssay BiochemicalAssay MDSimulation->BiochemicalAssay Stable Complex PseudovirusAssay PseudovirusAssay BiochemicalAssay->PseudovirusAssay >70% Inhibition HitValidation HitValidation PseudovirusAssay->HitValidation IC50 < 10μM

Conclusion

This compound represents a promising spike protein-binding candidate with computationally verified affinity for the conserved fatty acid binding pocket. While current evidence is primarily based on in silico predictions, the compound's substantial binding energy (-19.56 kcal/mol) and molecular characteristics align with known spike protein inhibitors [1]. The experimental frameworks and protocols detailed in these Application Notes provide comprehensive methodologies for validating this compound's anti-SARS-CoV-2 activity through biochemical assays, cell-based neutralization tests, and thorough pharmacological profiling. As SARS-CoV-2 continues to evolve, targeting conserved regions like the fatty acid binding pocket offers a strategic approach for developing broadly effective therapeutics that may retain efficacy against emerging variants [7]. Further investigation of this compound and optimization of its structure could yield valuable contributions to the arsenal of COVID-19 therapeutics.

References

Comprehensive Application Notes and Protocols: Investigating Difenpiramide as a SARS-CoV-2 Spike Protein Free Fatty Acid Binding Pocket Ligand

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Free Fatty Acid Binding Pocket in SARS-CoV-2 Spike Protein

The SARS-CoV-2 spike (S) protein plays a pivotal role in viral entry through its interaction with the human angiotensin-converting enzyme 2 (ACE2) receptor. Recent structural studies have revealed a conserved free fatty acid (FFA) binding pocket in the spike protein's receptor-binding domain (RBD) that presents a novel therapeutic target [1] [2]. This hydrophobic pocket specifically binds linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, stabilizing the spike protein in a closed, prefusion conformation that reduces ACE2 binding affinity [1] [3]. The FFA-binding pocket is structurally conserved across pathogenic β-coronaviruses, including SARS-CoV and MERS-CoV, but is absent or non-functional in common cold-causing coronaviruses like HCoV-HKU1 [2]. This evolutionary conservation in pathogenic strains highlights the functional importance of this pocket in coronavirus virulence and makes it an attractive target for therapeutic intervention.

The FFA-binding pocket forms a bent, greasy tube lined predominantly with hydrophobic amino acids, particularly phenylalanine residues, that accommodate the hydrocarbon tail of fatty acids [4]. The hydrophilic anchor for the acidic headgroup is provided by Arg408 and Gln409 from the adjacent RBD in the trimer [4]. Binding of linoleic acid in this pocket induces conformational changes that stabilize the locked S conformation through a gating helix mechanism, effectively reducing the protein's ability to transition to the open state required for ACE2 recognition [1] [3]. This discovery directly links lipid metabolism to COVID-19 pathology and provides a structural basis for understanding the broad tissue tropism and severe inflammatory manifestations associated with SARS-CoV-2 infection [3].

Table 1: Structural Features of the SARS-CoV-2 Spike Protein Free Fatty Acid Binding Pocket

Feature Description Biological Significance
Location Receptor-binding domain (RBD) Adjacent to receptor-binding motif, allosterically affects ACE2 binding
Structure Bent hydrophobic tube lined with phenylalanines Accommodates long-chain fatty acids like linoleic acid
Anchor residues Arg408, Gln409 Stabilize acidic headgroup of fatty acids through charge and H-bond interactions
Conservation Present in SARS-CoV, MERS-CoV, SARS-CoV-2 VOCs Evolutionarily maintained in pathogenic β-coronaviruses
LA binding affinity High-affinity binding (Kd in nanomolar range) Physiological relevance in viral infection cycle
Conformational effect Stabilizes locked, closed prefusion conformation Reduces ACE2 binding accessibility

Difenpiramide as a Potential FFA Pocket-Targeting Therapeutic

Binding Characteristics and Molecular Interactions

This compound has been identified as a high-affinity binder to the SARS-CoV-2 spike protein FFA-binding pocket through systematic computational screening approaches. In comprehensive molecular docking and dynamics studies, this compound demonstrated a favorable binding energy of -19.56 kcal/mol, positioning it among the top candidate compounds with potential to stabilize the closed spike conformation [4]. The extended lipophilic structure of this compound, with a calculated logP (octanol/water partition coefficient) between 4-7, makes it particularly suited for occupying the hydrophobic FFA-binding pocket [4]. Like other effective FFA-pocket binders, this compound possesses terminal functional groups capable of interacting with the anchor residues Arg408 and Gln409, which are critical for high-affinity binding and stabilization of the locked conformation [4].

The potential of this compound to bind the FFA pocket must be understood in the context of linoleic acid's natural function. LA binding to the spike protein induces allosteric stabilization of the locked state through several mechanisms: (1) compaction of the RBDs, (2) gating helix movements that restrict access to the ACE2-binding site, and (3) overall tightening of the spike trimer architecture [1] [2]. Molecular dynamics simulations suggest that compounds like this compound which effectively mimic these stabilizing interactions can potentially inhibit viral infectivity by maintaining the spike protein in its prefusion state, thereby reducing ACE2 recognition and membrane fusion events [4]. This mechanism is particularly promising as it targets a highly conserved region less prone to mutation than the receptor-binding motif itself, potentially offering broader activity against current and emerging variants.

Table 2: Binding Characteristics of this compound and Reference Compounds to the FFA Pocket

Compound Binding Energy (kcal/mol) logP Key Interactions Experimental Validation
This compound -19.56 4-7 (estimated) Hydrophobic packing, anchor residue contacts Computational prediction only
Linoleic acid -28.82 (reference) ~7.0 (measured) Arg408, Gln409, hydrophobic tube Cryo-EM, replication inhibition assays
Caprospinol -38.89 N/A Extensive hydrophobic contacts Partial experimental validation
Telmisartan -23.88 N/A Mixed hydrophobic/polar interactions Under investigation

Computational Protocols for Assessing this compound-FFA Pocket Interactions

Molecular Docking Protocol

Objective: To predict the binding pose and affinity of this compound within the SARS-CoV-2 spike protein FFA-binding pocket.

Methodology:

  • Protein Preparation:

    • Obtain the atomic coordinates of the SARS-CoV-2 spike protein in the closed conformation (PDB ID: 7A94 or 6VXX) from the Protein Data Bank [1].
    • Remove crystallographic water molecules and cofactors not directly involved in FFA binding.
    • Add hydrogen atoms and assign appropriate protonation states for all ionizable residues using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools, or UCSF Chimera).
    • The FFA-binding pocket is defined as residues within 10-12 Å of the bound linoleic acid in the reference structure.
  • Ligand Preparation:

    • Obtain the 3D structure of this compound (CID: 71733) from PubChem database.
    • Generate low-energy conformers and optimize geometry using molecular mechanics force fields (MMFF94 or GAFF).
    • Assign Gasteiger charges and determine rotatable bonds for flexible docking approaches.
  • Grid Generation:

    • Define the search space for docking as a 3D grid centered on the FFA-binding pocket.
    • Typical grid dimensions: 40 × 40 × 40 points with 0.375 Å spacing for comprehensive coverage.
    • Ensure the grid encompasses key residues: Phe338, Phe342, Phe377, Leu368, Arg408, and Gln409.
  • Docking Parameters:

    • Utilize AutoDock Vina, Glide (Schrödinger), or similar docking software with validated protocols.
    • Employ Lamarckian genetic algorithm with 50-100 independent runs per compound.
    • Set exhaustiveness parameter to 32-64 for adequate sampling.
    • Generate 20-50 binding poses per docking run for subsequent analysis.
  • Pose Analysis and Selection:

    • Cluster docking poses based on RMSD (root mean square deviation) values (<2.0 Å cutoff).
    • Prioritize poses that maintain key interactions with anchor residues Arg408 and Gln409.
    • Evaluate binding energy thresholds: compounds with ΔG < -7.0 kcal/mol considered promising.

This docking protocol has been validated in previous studies, with demonstrated capability to identify repurposing candidates, over 30% of which showed experimental activity against SARS-CoV-2 targets [4].

Molecular Dynamics Simulation Protocol

Objective: To assess the stability of this compound binding and its effect on spike protein conformational dynamics.

Methodology:

  • System Setup:

    • Solvate the this compound-spike protein complex in an orthorhombic TIP3P water box with a 10 Å buffer distance from protein atoms.
    • Add physiological concentration of NaCl (0.15 M) to mimic cellular environment.
    • Neutralize system charge by adding counterions (Na+ or Cl-).
  • Simulation Parameters:

    • Utilize AMBER99SB-ILDN or CHARMM36 force fields for protein, with GAFF2 parameters for this compound.
    • Employ particle mesh Ewald method for long-range electrostatics.
    • Apply periodic boundary conditions in all directions.
    • Maintain constant temperature (310 K) using Langevin dynamics and pressure (1 atm) using Nosé-Hoover barostat.
  • Simulation Protocol:

    • Perform energy minimization (5,000 steps steepest descent, 5,000 steps conjugate gradient).
    • Gradually heat system from 0 to 310 K over 100 ps with protein heavy atoms restrained.
    • Equilibrate system without restraints for 1-5 ns until stable.
    • Production run: 100-500 ns with 2 fs integration time step.
  • Trajectory Analysis:

    • Calculate root mean square deviation (RMSD) of protein Cα atoms and ligand heavy atoms.
    • Determine root mean square fluctuation (RMSF) of residue positions.
    • Monitor hydrogen bonding occupancy with key residues (Arg408, Gln409).
    • Compute binding free energies using MM/PBSA or MM/GBSA methods.
    • Analyze inter-protomer distances to assess stabilization of closed conformation.

The molecular dynamics protocol provides critical insights into the temporal stability of the this compound-FFA pocket interaction and quantitatively assesses the conformational locking effect on the spike protein, complementing the static picture from molecular docking [4].

G cluster_1 Computational Phase Start Start FFA Pocket Screening Prep Protein & Ligand Preparation Start->Prep Dock Molecular Docking Prep->Dock Prep->Dock Analysis Pose Analysis & Selection Dock->Analysis Dock->Analysis MD Molecular Dynamics Simulations Analysis->MD Analysis->MD Binding Binding Free Energy Calculation MD->Binding MD->Binding End Experimental Validation Binding->End

Figure 1: Computational Workflow for Evaluating this compound-FFA Pocket Interactions. This flowchart illustrates the integrated computational pipeline for assessing this compound binding to the SARS-CoV-2 spike protein FFA-binding pocket, from initial preparation through validation-ready results.

Experimental Validation Protocols

Biophysical Binding Assays

Surface Plasmon Resonance (SPR) Protocol:

  • Immobilization:

    • Covalently immobilize SARS-CoV-2 spike RBD (residues 319-541) or full-length ectodomain on CM5 sensor chip via amine coupling.
    • Achieve target density of 5,000-10,000 response units (RU) for optimal binding measurements.
    • Use reference flow cell with immobilized bovine serum albumin for background subtraction.
  • Binding Kinetics:

    • Prepare serial dilutions of this compound in running buffer (HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% surfactant P20, pH 7.4).
    • Inject concentrations ranging from 0.1 to 100 μM with contact time of 60-120 seconds and dissociation time of 180-300 seconds.
    • Include linoleic acid as positive control and DMSO as negative control.
    • Flow rate: 30 μL/min at 25°C.
  • Data Analysis:

    • Subtract reference cell and buffer injection responses.
    • Fit sensoryrams to 1:1 Langmuir binding model to determine association rate (k~a~), dissociation rate (k~d~), and equilibrium dissociation constant (K~D~).
    • Repeat experiments in triplicate for statistical significance.

Cryo-Electron Microscopy (Cryo-EM) Protocol:

  • Sample Preparation:

    • Incubate SARS-CoV-2 spike ectodomain trimer (0.5 mg/mL) with 5-fold molar excess of this compound for 1 hour at 4°C.
    • Include control samples with linoleic acid and without ligand.
  • Grid Preparation and Vitrification:

    • Apply 3 μL sample to freshly glow-discharged Quantifoil R1.2/1.3 300 mesh gold grids.
    • Blot for 3-5 seconds at 100% humidity and plunge-freeze in liquid ethane using Vitrobot Mark IV.
    • Store grids in liquid nitrogen until data collection.
  • Data Collection and Processing:

    • Collect 3,000-5,000 micrographs on 300 keV cryo-electron microscope with K3 direct electron detector.
    • Use defocus range of -0.5 to -2.5 μm with total exposure dose of 50-60 e-/Ų.
    • Perform motion correction, CTF estimation, particle picking, 2D classification, and 3D reconstruction using cryo-EM processing pipelines (cryoSPARC, RELION).
    • Build atomic models into density maps using Coot and refine with Phenix.

This structural approach can directly visualize this compound bound in the FFA pocket, analogous to the linoleic acid density observed in the original spike protein structures [1] [2].

Viral Replication Inhibition Assay

Pseudovirus Neutralization Protocol:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with SARS-CoV-2 spike protein expression plasmid and lentiviral backbone plasmid (e.g., pNL4-3.Luc.R-E-) using polyethylenimine (PEI).
    • Harvest virus-containing supernatant at 48 and 72 hours post-transfection.
    • Concentrate pseudovirus by ultracentrifugation (28,000 rpm for 2 hours) and resuspend in DMEM.
    • Titrate pseudovirus stock by transducing 293T-ACE2 cells and measuring luciferase activity.
  • Neutralization Assay:

    • Seed 293T-ACE2 cells in 96-well plates at 20,000 cells/well and incubate overnight.
    • Pre-incubate serial dilutions of this compound (0.1-100 μM) with pseudovirus (MOI=0.1-0.5) for 1 hour at 37°C.
    • Add mixture to cells and incubate for 48 hours.
    • Include linoleic acid positive control and remdesivir as reference antiviral.
    • Assess infectivity by measuring luciferase activity using commercial kits.
    • Calculate IC~50~ values from dose-response curves using four-parameter logistic regression.

Live Virus Inhibition Protocol (BSL-3):

  • Virus and Cells:

    • Use SARS-CoV-2 (original strain and variants of concern) and Vero E6 cells expressing TMPRSS2.
    • Culture cells in DMEM with 10% FBS at 37°C, 5% CO~2~.
  • Plaque Reduction Assay:

    • Seed Vero E6-TMPRSS2 cells in 12-well plates and incubate until 90-95% confluent.
    • Pre-incubate virus (50-100 PFU/well) with this compound (serial dilutions) for 1 hour at 37°C.
    • Infect cells with virus-compound mixture for 1 hour with occasional rocking.
    • Overlay with 1.5% carboxymethylcellulose in maintenance medium.
    • Incubate for 48-72 hours, then fix with 10% formalin and stain with 0.1% crystal violet.
    • Count plaques and calculate percentage inhibition relative to DMSO control.

These experimental protocols enable comprehensive validation of this compound's antiviral activity and mechanism of action, bridging the gap between computational predictions and biological efficacy [4].

Therapeutic Implications and Mechanism of Action

The therapeutic potential of this compound stems from its ability to mimic the natural regulatory function of linoleic acid in stabilizing the closed spike conformation. When the FFA-binding pocket is occupied, the spike protein undergoes allosteric inhibition that prevents the transition to the open state required for ACE2 engagement and subsequent membrane fusion [1] [2]. This mechanism is particularly valuable therapeutically because it targets a highly conserved region that is less susceptible to mutation than the receptor-binding motif itself, potentially offering broader activity against emerging variants [2].

The multi-organ tropism of SARS-CoV-2 has been linked to the virus's ability to disrupt lipid metabolism, particularly LA signaling pathways [3]. COVID-19 patients consistently demonstrate reduced LA levels, suggesting active sequestration and utilization by the virus [3]. By occupying the FFA-binding pocket, this compound could potentially interfere with this viral hijacking of lipid signaling pathways, restoring normal immune regulation and reducing the excessive inflammation characteristic of severe COVID-19 [3]. This dual mechanism—direct viral inhibition through conformational locking and indirect modulation of inflammatory responses—makes FFA-pocket targeting an attractive therapeutic strategy worthy of further investigation.

G LA Linoleic Acid Depletion Spike Spike Protein FFA Pocket LA->Spike Binds Closed Closed Spike Conformation Spike->Closed With LA Open Open Spike Conformation Spike->Open Without LA ACE2 ACE2 Binding Open->ACE2 Entry Viral Entry ACE2->Entry Inflammation Inflammatory Response Entry->Inflammation This compound This compound Treatment This compound->LA Preserves This compound->Spike Occupies

Figure 2: Therapeutic Mechanism of FFA Pocket-Targeting Compounds. This diagram illustrates how this compound and similar compounds potentially inhibit SARS-CoV-2 infection by stabilizing the closed spike conformation and preserving linoleic acid signaling.

Conclusion and Future Directions

The investigation of this compound as a potential binder to the SARS-CoV-2 spike protein FFA-binding pocket represents a promising avenue for COVID-19 therapeutic development. The integrated computational and experimental approaches outlined in these Application Notes and Protocols provide a roadmap for rigorous evaluation of this compound's antiviral potential. The conservation of the FFA pocket across pathogenic β-coronaviruses [2] suggests that successful targeting of this site could yield broad-spectrum coronavirus inhibitors with activity against both current and emerging threats.

Future research directions should include: (1) Structural optimization of this compound to enhance binding affinity and specificity based on computational modeling; (2) Combination therapy studies with remdesivir and other direct-acting antivirals, given the demonstrated synergy between LA and remdesivir [1]; (3) In vivo efficacy testing in appropriate animal models of SARS-CoV-2 infection; and (4) Pharmacokinetic optimization to achieve therapeutic concentrations at relevant sites of infection. The protocols detailed herein provide a solid foundation for these investigations, with particular emphasis on bridging computational predictions with experimental validation. As the COVID-19 pandemic continues to evolve with emerging variants, targeting conserved essential host-virus interaction sites like the FFA-binding pocket offers a strategic approach to overcoming mutation-driven therapeutic escape.

References

Application Notes and Protocols: Investigating Difenpiramide in Experimental Inflammation Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Difenpiramide (Z-876) is a diphenylalkanoic acid analogue with a well-established pharmacological profile encompassing significant anti-inflammatory, analgesic, antipyretic, and uricosuric properties. It is classified as a monocarboxylic acid amide, formally derived from the condensation of biphenyl-4-ylacetic acid with 2-aminopyridine. Its structure is characterized by a biphenyl system linked to an acetamide group that is substituted with a pyridine ring. This molecular architecture contributes to its physicochemical properties, including a calculated logP of 4.002, indicating significant hydrophobicity. The compound appears as a light brown to brown solid powder and is stable at ambient temperature for short periods, though it requires protection from light during long-term storage, which is recommended at -20°C [1].

As an aryl acetic acid derivative, this compound belongs to a broad class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). NSAIDs represent one of the most widely used classes of drugs globally for managing pain and inflammation. The primary mechanism of action shared by most NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, thromboxanes, and prostacyclins—key mediators of inflammation, pain, and fever. The COX enzyme exists in two principal isoforms: COX-1, which is constitutively expressed in most tissues and involved in homeostatic functions, and COX-2, which is primarily induced at sites of inflammation. The balance between inhibiting these isoforms is crucial for both the therapeutic effects and the side-effect profile of NSAIDs [2].

Biological Activity and Preclinical Data

The biological profile of this compound, as summarized from reference data, supports its investigation in a range of inflammatory conditions. The compound demonstrates a multi-faceted activity spectrum, making it a promising candidate for in-depth mechanistic studies [1].

Table 2: Summary of Reported Biological Activities of this compound
Biological Activity Reported Effect / Potential Research Implication
Anti-inflammatory Significant activity Core efficacy for in vivo inflammation models (e.g., carrageenan-induced paw edema)
Analgesic Significant activity Applicable in pain models (e.g., acetic acid-induced writhing)
Antipyretic Significant activity Relevant for fever models (e.g., yeast-induced pyrexia)
Uricosuric Promotes excretion of uric acid Potential application in hyperuricemia and gout models
Platelet Antiaggregation Inhibits platelet aggregation Suggests investigation in models of thrombosis

Experimental Protocols for In Vivo Inflammation Models

This section provides detailed methodologies for employing this compound in standard preclinical models to evaluate its anti-inflammatory and associated properties.

Protocol: Carrageenan-Induced Rat Paw Edema

This model is a standard for assessing the acute anti-inflammatory potential of compounds.

  • Objective: To evaluate the efficacy of this compound in suppressing acute inflammation.
  • Test System: Male Wistar rats (150-200 g), housed under standard conditions.
  • Test Article Formulation:
    • Vehicle: 0.5% Carboxymethyl Cellulose (CMC) Na in purified water.
    • Procedure: Suspend this compound in 0.5% CMC Na to achieve the desired dosing concentration (e.g., 2.5 mg/mL). For a 10 mg/kg dose, administer 4 mL/kg of the 2.5 mg/mL suspension orally [1].
  • Experimental Groups (n=6):
    • Group 1: Vehicle control (0.5% CMC Na, p.o.)
    • Group 2: this compound (e.g., 10 mg/kg, p.o.)
    • Group 3: Reference drug (e.g., Indomethacin, 5 mg/kg, p.o.)
  • Procedure:
    • Administer test/control compounds 1 hour prior to inflammation induction.
    • Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar tissue of the right hind paw.
    • Measure paw volume (e.g., using a plethysmometer) immediately before carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.
  • Data Analysis: Calculate percent inhibition of edema for each treatment group compared to the vehicle control at each time point.
Protocol: Acetic Acid-Induced Writhing Test

This model is used for preliminary screening of analgesic activity.

  • Objective: To assess the analgesic effect of this compound.
  • Test System: Swiss albino mice (20-25 g).
  • Test Article Formulation: As described in Section 3.1.
  • Experimental Groups (n=6):
    • Group 1: Vehicle control (0.5% CMC Na, p.o.)
    • Group 2: this compound (e.g., 10 mg/kg, p.o.)
    • Group 3: Reference drug (e.g., Aspirin, 100 mg/kg, p.o.)
  • Procedure:
    • Administer test/control compounds 1 hour before intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg).
    • Place each mouse in an individual observation chamber immediately after acetic acid injection.
    • Count the number of writhes (characterized by abdominal constriction and hindlimb extension) between 5 and 15 minutes post-injection.
  • Data Analysis: Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control.

Formulation and Dosing Preparation

Accurate formulation is critical for the reliability of in vivo research. The following protocol details the preparation of an oral suspension of this compound.

  • Materials:
    • This compound powder (purity ≥98%)
    • 0.5% Carboxymethyl Cellulose Sodium (CMC Na)
    • Analytical balance, mortar and pestle, magnetic stirrer
  • Procedure for 100 mL of 2.5 mg/mL Suspension:
    • Prepare Vehicle: Dissolve 0.5 g of CMC Na in 100 mL of purified water under continuous stirring to form a clear, viscous solution.
    • Trituration: Weigh 250 mg of this compound powder. Add a small amount of the 0.5% CMC Na vehicle and grind in a mortar to form a smooth, lump-free paste.
    • Suspension: Gradually add the remaining vehicle while triturating or stirring to achieve a final volume of 100 mL. This yields a 2.5 mg/mL suspension.
    • Administration: Administer via oral gavage at a dosing volume of 4 mL/kg to achieve a 10 mg/kg dose. Fresh suspension should be prepared daily.
  • Alternative Solubilization for In Vitro Studies: For cell-based assays requiring a stock solution, this compound is soluble in DMSO (~100 mg/mL). A 10 mM stock can be prepared by dissolving 2.88 mg of the compound in 1 mL of DMSO. This stock should be aliquoted and stored at -20°C. The final DMSO concentration in cell culture media should not exceed 0.1% (v/v) to avoid cytotoxicity [1].

Proposed Mechanism of Action and Signaling Pathways

This compound's primary action, as a member of the NSAID class, is likely mediated through the inhibition of cyclooxygenase (COX) enzymes. The following diagram illustrates the proposed mechanism within the arachidonic acid pathway and the consequent pharmacological effects.

G Proposed Anti-inflammatory Mechanism of this compound Start Inflammatory Stimulus PLA2 Phospholipase A₂ (PLA₂) Activation Start->PLA2 AA Arachidonic Acid (AA) Release PLA2->AA COX Cyclooxygenase (COX-1 & COX-2) Enzymes AA->COX PGs Prostaglandins (PGs) Thromboxanes (TXs) COX->PGs Effects Inflammation, Pain, Fever PGs->Effects Inhibitor This compound Inhibitor->COX  Inhibits

Beyond its core anti-inflammatory action, this compound exhibits additional pharmacological properties that broaden its research applicability. The uricosuric effect suggests it may influence renal handling of uric acid, potentially by inhibiting its reabsorption in the proximal tubule. Furthermore, its antiplatelet activity is consistent with the inhibition of thromboxane A2 synthesis, a pro-aggregatory eicosanoid derived from the COX pathway. This multi-modal activity profile makes this compound a compound of interest for studying the interplay between inflammation, purine metabolism, and hemostasis [1].

Research Applications and Future Directions

The primary research application of this compound lies in the study of rheumatoid arthritis pathophysiology and the screening of novel therapeutic agents against this condition. Its documented clinical use for this indication provides a strong rationale for its use in relevant animal models, such as collagen-induced arthritis [1].

Future research with this compound could explore several promising avenues. A key investigation would be the determination of its COX-2/COX-1 selectivity profile. Given the drive within the NSAID field to develop selective COX-2 inhibitors to minimize gastrointestinal side effects, elucidating this compound's selectivity could reposition it within the NSAID classification and clarify its risk-benefit ratio [2]. Furthermore, its uricosuric property warrants dedicated studies in models of hyperuricemia and gout to understand its mechanism of action on urate transporters and its potential synergistic effects when combined with other anti-inflammatory agents. Finally, exploring potential synergistic interactions with other drugs or natural compounds in complex inflammatory diseases could uncover new therapeutic strategies.

References

Difenpiramide experimental administration in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Available Experimental Data on Difenpiramide

The table below summarizes the key information gathered for this compound, useful for foundational experimental planning:

Property Description
IUPAC Name 2-([1,1'-Biphenyl]-4-yl)-N-(pyridin-2-yl)acetamide [1]
Molecular Formula C₁₉H₁₆N₂O [1] [2]
Molecular Weight 288.34 g/mol [2]
CAS Number 51484-40-3 [1] [2]
Category Non-steroidal anti-inflammatory drug (NSAID); Diphenylalkanoic acid analogue [3] [2]
Reported Bioactivities Anti-inflammatory, analgesic, antipyretic, uricosuric, platelet antiaggregation activity [3] [2]
Physical Form Light brown to brown solid powder [2]

Proposed In Vitro Administration Protocol

The following workflow outlines the general steps for preparing and administering this compound in an in vitro setting, based on common laboratory practices for similar compounds.

G Start Start: Prepare this compound Stock Solution Step1 Weigh powder using analytical balance Start->Step1 Step2 Dissolve in DMSO to high-concentration stock (e.g., 100 mg/mL) Step1->Step2 Step3 Aliquot and store at -20°C or -80°C, protected from light Step2->Step3 Step4 Thaw aliquot and dilute in cell culture medium to working concentration Step3->Step4 Step5 Apply to in vitro system (e.g., cell cultures) Step4->Step5 End Proceed with experimental assay Step5->End

Stock Solution Preparation
  • Solvent Selection: Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent. According to one source, the solubility of this compound in DMSO is approximately 100 mg/mL (~346.81 mM) [2].
  • Preparation: Weigh the required amount of this compound powder using an analytical balance. Add the appropriate volume of pure, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM or 100 mg/mL). Vortex thoroughly until the solid is completely dissolved.
  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, and ensure they are protected from light [2].
Critical Considerations for In Vitro Work
  • Solvent Control: The final concentration of DMSO in your cell culture medium should typically be kept below 0.1-0.5% to avoid cytotoxicity. Always include a vehicle control group treated with the same concentration of DMSO.
  • Working Solution Stability: For accurate results, prepare fresh working dilutions from the stock aliquot for each experiment.
  • Lack of Specific Data: Please note that specific data on optimal in vitro dosing concentrations, treatment duration, or stability in aqueous buffers for this compound were not available in the search results. Preliminary dose-range finding experiments will be necessary.

Research Context and Further Directions

This compound is described as a "gastrosafe" NSAID with a favorable therapeutic index in animal models and human clinical trials for musculoskeletal inflammation [3]. Its pharmacological profile suggests it inhibits prostaglandin synthesis and antagonizes other inflammatory mediators [3]. The experimental nature of this compound means detailed, standardized protocols are scarce.

To design robust experiments, you may need to:

  • Extrapolate from Analogues: Use protocols for structurally or functionally similar NSAIDs (e.g., other diphenylalkanoic acid derivatives) as a starting point.
  • Conduct Pilot Studies: Perform validation experiments to establish dose-response curves, temporal dynamics, and specific readouts (e.g., cytokine levels for inflammation studies) in your unique experimental system.

References

Difenpiramide cell culture applications

Author: Smolecule Technical Support Team. Date: February 2026

Known Properties of Difenpiramide

This compound (also known as Z-876) is classified as a diphenylalkanoic acid analogue and a non-steroidal anti-inflammatory drug (NSAID) [1]. It is described as having significant anti-inflammatory, analgesic, antipyretic, and uricosuric properties [1]. It also possesses platelet antiaggregation activity [1]. Chemically, it is a monocarboxylic acid amide, formally derived from biphenyl-4-ylacetic acid and 2-aminopyridine [1].

The table below summarizes its key physicochemical and biological characteristics:

Property Description
Molecular Formula C₁₉H₁₆N₂O [2] [1]
Molecular Weight 288.35 g/mol (average) [2]
Mechanism of Action Non-steroidal anti-inflammatory drug (NSAID) [3] [1]
Primary Activities Anti-inflammatory, analgesic (pain-relieving), antipyretic (fever-reducing), uricosuric, platelet antiaggregation [1]
Chemical Classification Diphenylalkanoic acid analogue; Biphenyls and derivatives [2] [1]
Solubility (DMSO) ~100 mg/mL (~346.81 mM) [1]

Research Gaps and Limitations

A significant challenge in developing detailed application notes is the scarcity of specific research data on this compound in modern cell culture contexts.

  • Lack of Specific Protocols: None of the available sources detail the use of this compound in cell culture experiments. Its mechanism in cell-based assays, effective concentration ranges, and cell-type-specific effects are not described.
  • Limited Contemporary Research: Much of the available information appears in older classification tables [3] or chemical databases without experimental data [2] [1], indicating it may be an experimental compound that has not been widely adopted in recent biological research.

Suggested Experimental Approach

Without established protocols, researchers must rely on standard practices for evaluating experimental NSAIDs in cell culture. The following workflow outlines a logical, multi-stage approach to developing a working protocol for this compound.

cluster_1 Stock Solution Prep cluster_2 Key Experimental Parameters Start Start: this compound Cell Culture Testing Prep Stock Solution Preparation Start->Prep Cytotox Cytotoxicity Assay (MTT/XTT) Prep->Cytotox Mech Mechanistic Studies Cytotox->Mech End Protocol Established Mech->End A 1. Solubilize in DMSO (High-concentration stock) B 2. Aliquot and store (Protect from light, -20°C) A->B C 3. Dilute in culture media (Ensure final DMSO < 0.1%) B->C P1 • Concentration Range • Treatment Duration P2 • Cell Lines (e.g., macrophages) • Assay Endpoints

Workflow Stage Details:

  • Stock Solution Preparation: this compound has low water solubility but is soluble in DMSO (~100 mg/mL) [1]. Prepare a high-concentration stock solution in DMSO, aliquot it, and store it protected from light at -20°C. For treatment, dilute this stock directly into cell culture media, ensuring the final concentration of DMSO is low enough (typically <0.1%) to avoid solvent toxicity [1].
  • Cytotoxicity Assay: Before investigating its anti-inflammatory effects, determining the non-toxic concentration range is crucial. Treat relevant cell lines with a serial dilution of this compound and assess cell viability using standard assays like MTT or XTT.
  • Mechanistic Studies: Based on its NSAID classification [3], this compound may inhibit cyclooxygenase (COX) enzymes. You can design experiments to measure prostaglandin production (e.g., PGE2) via ELISA in stimulated cells treated with this compound. Given its additional reported activities, you could also investigate its effects on other pathways.

Key Considerations for Experimental Design

  • Reconstitution and Storage: The provided solubility data [1] is critical for planning. DMSO is the recommended solvent. Stock solutions should be protected from light during preparation, storage, and experimentation to maintain compound stability.
  • Positive Controls: Include well-characterized NSAIDs like ibuprofen, indomethacin, or celecoxib [3] as positive controls in your experiments. This helps validate your experimental system and provides a benchmark for this compound's potency.
  • Cell Model Selection: Choose cell lines relevant to inflammation research. Immortalized macrophage lines like RAW 264.7 are commonly used. For more translational results, consider using primary human macrophages or other immune cells.

References

Comprehensive Application Notes and Protocols for Measuring Difenpiramide Binding Affinity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Difenpiramide and Its Binding Targets

This compound is a pharmaceutical compound that has been identified as a potential ligand candidate for various biological targets through computational screening approaches. Recent in silico studies have predicted its binding capability to the SARS-CoV-2 spike protein fatty acid binding pocket (FABP), suggesting a potential mechanism for antiviral intervention by stabilizing the closed conformation of the spike protein and thereby inhibiting viral entry into host cells [1] [2]. The binding affinity of this compound to this pocket has been computationally estimated with a free energy of binding (ΔG) of -19.56 kcal/mol, positioning it as a candidate worthy of experimental validation [2].

The molecular characteristics of this compound include extended lipophilic structures with terminal functional groups that facilitate interactions with anchor residues in binding pockets. These properties are typical of compounds that bind to FABPs, which are generally "greasy tubes" lined with hydrophobic amino acids and featuring a positively charged anchor for acidic headgroups [1]. Understanding the binding properties of this compound through rigorous experimental approaches is essential for evaluating its potential therapeutic applications and optimizing its interactions with molecular targets.

Table 1: Fundamental Characteristics of this compound

Property Description
IUPAC Name Not fully specified in search results
Molecular Features Extended lipophilic structure with terminal functional groups
log P (Octanol/Water) Estimated high lipophilicity (typical range 4-7 for FABP binders)
Primary Investigated Target SARS-CoV-2 spike protein fatty acid binding pocket
Therapeutic Areas Potential antiviral applications; previously investigated as anti-inflammatory

Computational Binding Affinity Data

Computational approaches have provided the initial evidence for this compound's binding capabilities. Molecular docking studies and molecular dynamics (MD) simulations have been employed to predict the interaction between this compound and the SARS-CoV-2 spike protein FABP. These in silico methods utilize physics-based force fields and statistical mechanical principles to estimate binding energies and identify key molecular interactions [1] [2].

The predicted binding energy of -19.56 kcal/mol for this compound places it within the range of potentially effective binders, though it ranks lower than the top candidates identified in the same screening study, which had binding energies ranging from -38.89 to -20.09 kcal/mol [2]. This computational data provides a starting point for experimental validation but must be confirmed through empirical laboratory methods to establish reliable structure-activity relationships and therapeutic potential.

Table 2: Computational Binding Data for this compound and Reference Compounds

Compound Predicted ΔG (kcal/mol) Molecular Target Computational Method
This compound -19.56 SARS-CoV-2 spike FABP Molecular docking/MD
Caprospinol -38.89 SARS-CoV-2 spike FABP Molecular docking/MD
Linoleic Acid -22.17 SARS-CoV-2 spike FABP Molecular docking/MD
1-Testosterone -19.31 SARS-CoV-2 spike FABP Molecular docking/MD
Estrogen -28.57 SARS-CoV-2 spike FABP Molecular docking/MD

Experimental Techniques for Binding Affinity Measurement

Overview of Measurement Approaches

Experimental measurement of binding affinity requires techniques that can accurately quantify the strength of interaction between this compound and its target binding sites. The equilibrium dissociation constant (K_D) serves as the fundamental parameter describing binding affinity, with lower values indicating tighter binding. For this compound, whose computational prediction suggests moderate to weak binding, selection of appropriate measurement techniques with sufficient sensitivity is crucial [3].

The two key criteria for reliable binding measurements are: (1) demonstration of equilibration by showing no change in complex formation over time, and (2) proper concentration regime to avoid titration artifacts [3]. A survey of binding studies has revealed that a majority of published affinities lack essential controls for these criteria, potentially leading to incorrect values and biological interpretations. The following sections provide detailed protocols for techniques most appropriate for characterizing this compound binding.

Technique Selection Guide

Table 3: Comparison of Binding Affinity Measurement Techniques for this compound

Technique Useful K_D Range Sample Consumption Information Obtained Applications for this compound
Surface Plasmon Resonance (SPR) 1 mM - 1 pM Low (μg of protein) K_D, k_a, k_d (kinetics) Primary method for spike protein binding
Isothermal Titration Calorimetry (ITC) 1 nM - 1 mM High (mg of protein) K_D, ΔG, ΔH, ΔS, n (stoichiometry) Complete thermodynamic characterization
Competitive ELISA 1 nM - 1 μM Moderate Relative K_D, IC₅₀ Screening against known ligands
Fluorescence Anisotropy 1 nM - 1 μM Low K_D, binding curves Solution-based binding assays
Native Gel Shifts 1 nM - 1 μM Low Qualitative binding, complex formation Initial screening and validation

Surface Plasmon Resonance (SPR) Protocol

Principle and Experimental Setup

Surface Plasmon Resonance measures binding interactions in real-time without requiring labeling of the interacting molecules. The technique detects changes in the refractive index near a metal surface when a binding partner is immobilized and the analyte (this compound) flows over it. SPR is particularly valuable for determining both affinity constants (K_D) and kinetic parameters (association and dissociation rate constants, k_a and k_d) [3].

For this compound binding studies with the SARS-CoV-2 spike protein FABP, the recommended approach is to immobilize the protein on the sensor chip surface and use this compound as the analyte in solution. This orientation preserves the natural conformation of the binding pocket and allows for efficient screening of multiple compounds if needed.

Step-by-Step SPR Methodology
  • Chip Preparation: Select a CM5 sensor chip and activate its carboxylated dextran surface with a 7-minute injection of a mixture of 0.4 M EDC and 0.1 M NHS at a flow rate of 10 μL/min.

  • Protein Immobilization: Dilute the SARS-CoV-2 spike protein RBD or full-length ectodomain to 5-50 μg/mL in 10 mM sodium acetate buffer (pH 4.0-5.0). Inject until the desired immobilization level is reached (typically 5,000-10,000 Response Units). Block remaining activated groups with 1 M ethanolamine-HCl (pH 8.5).

  • Binding Experiments: Prepare serial dilutions of this compound in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% surfactant P20, pH 7.4). Use a concentration series spanning 0.1-10 × predicted K_D (e.g., 0.1, 0.3, 1, 3, 10 μM based on computational data). Inject each concentration for 60-180 seconds at a flow rate of 30 μL/min, followed by dissociation monitoring for 300-600 seconds.

  • Regeneration Optimization: Test regeneration solutions to identify conditions that completely remove bound this compound without damaging the immobilized protein. For the spike protein FABP, 10 mM glycine-HCl (pH 2.0-3.0) or 0.5-1.0 M NaCl are suitable starting points.

  • Data Analysis: Double-reference the sensorgrams by subtracting both buffer injections and reference flow cell responses. Fit the concentration series to a 1:1 binding model using the instrument software to determine k_a, k_d, and calculate K_D = k_d/k_a.

Critical Considerations for SPR
  • Equilibration Verification: Perform variable contact time experiments to ensure binding reaches equilibrium during the injection period. The association phase should plateau before the end of injection [3].

  • Mass Transport Limitation: Test at different flow rates (e.g., 10, 30, 50 μL/min) to ensure binding kinetics are not limited by analyte delivery to the surface.

  • Solvent Correction: Include equivalent DMSO concentrations in all samples and buffers to account for solvent effects, as this compound may require DMSO for solubilization.

  • Activity Monitoring: Include control analytes such as linoleic acid to verify binding pocket functionality throughout the experiment series.

Isothermal Titration Calorimetry (ITC) Protocol

Principle and Experimental Setup

Isothermal Titration Calorimetry directly measures the heat changes associated with binding interactions, providing a complete thermodynamic profile of the interaction between this compound and its target. ITC determines the binding constant (K_A = 1/K_D), enthalpy change (ΔH), stoichiometry (n), and from these parameters, the entropic contribution (-TΔS) [3]. Unlike SPR, ITC is a solution-based technique that does not require immobilization, potentially providing more natural binding conditions.

For this compound characterization, ITC can reveal whether binding is driven by enthalpic factors (specific molecular interactions like hydrogen bonds) or entropic factors (hydrophobic effects, desolvation), which is crucial for understanding the binding mechanism and guiding optimization efforts.

Step-by-Step ITC Methodology
  • Sample Preparation: Dialyze the SARS-CoV-2 spike protein RBD or FABP-containing domain extensively against ITC buffer (e.g., PBS, pH 7.4, with 1-5% DMSO if needed for solubility). Prepare a this compound solution in the final dialysis buffer to ensure perfect matching of composition. Degas all solutions for 10 minutes before loading.

  • Concentration Optimization: Use a cell concentration of 10-50 μM protein and a syringe concentration of 100-500 μM this compound (10-20 times higher than protein concentration). These conditions are appropriate for the expected K_D in the micromolar range.

  • Titration Program: Set the cell temperature to 25°C (or 37°C for physiological relevance). Perform an initial 0.4 μL injection followed by 18-28 injections of 1.5-2.0 μL with 180-240 second intervals between injections. Use a stirring speed of 750-1000 rpm to ensure efficient mixing.

  • Control Experiments: Perform identical titrations of this compound into buffer to measure and subtract dilution heats.

  • Data Analysis: Integrate the raw heat peaks and subtract the control injection heats. Fit the binding isotherm to an appropriate model (single-site binding for a well-defined pocket) to determine K_A, ΔH, and n. Calculate ΔG = -RT lnK_A and ΔS = (ΔH - ΔG)/T.

Critical Considerations for ITC
  • c-Value Optimization: Maintain c = n[M_t]/K_D in the range of 1-500 for reliable parameter estimation, where [M_t] is the cell concentration. For weaker binders like this compound, higher protein concentrations may be necessary.

  • Solvent Effects: Keep DMSO concentrations consistent and below 5% to maintain protein stability and minimize solvent effects.

  • Baseline Stability: Ensure temperature equilibration and stable baselines before beginning injections. Unstable baselines may indicate protein aggregation or precipitation.

  • Binding Stoichiometry: Interpret the n value in the context of protein purity and activity. Significant deviations from expected stoichiometry may indicate protein heterogeneity or incorrect concentration determination.

G Start Start ITC Experiment SamplePrep Sample Preparation: - Dialyze protein - Match buffers - Degas solutions Start->SamplePrep ConcentrationOpt Concentration Optimization: Cell: 10-50 μM protein Syringe: 100-500 μM ligand SamplePrep->ConcentrationOpt TitrationProgram Set Titration Program: - Initial 0.4 μL injection - 18-28 injections of 1.5-2.0 μL - 180-240 sec intervals ConcentrationOpt->TitrationProgram ControlExp Control Experiments: Ligand into buffer for heat of dilution TitrationProgram->ControlExp DataCollection Data Collection: Measure heat changes for each injection ControlExp->DataCollection DataAnalysis Data Analysis: - Integrate heat peaks - Subtract controls - Fit binding isotherm DataCollection->DataAnalysis ParamsDetermined Parameters Determined: K_A, ΔH, n, ΔG, ΔS DataAnalysis->ParamsDetermined

Diagram 1: ITC Experimental Workflow for this compound Binding Studies

Binding Thermodynamics and Kinetic Analysis

Interpreting Thermodynamic Parameters

The thermodynamic signature of this compound binding obtained from ITC experiments provides insights into the molecular forces driving the interaction. For binding to the SARS-CoV-2 spike FABP, which is characterized as a hydrophobic pocket with specific anchor points, the expected profile would show significant favorable entropy due to the release of ordered water molecules from the hydrophobic surface, possibly counterbalanced by unfavorable enthalpy from the disruption of water-water hydrogen bonds [1].

The comparison of experimental thermodynamic parameters with computational predictions serves as a validation metric for the in silico methods. Molecular dynamics simulations of this compound binding should reproduce the experimental observables, increasing confidence in the predicted binding mode and supporting further optimization efforts based on the computational model.

Kinetic Parameter Considerations

For therapeutic applications, the kinetic parameters of binding obtained from SPR can be as important as the affinity. Long residence times (slow k_d) often correlate with prolonged pharmacological effects, which may be desirable for antiviral compounds. The ratio k_d/k_a determines the overall affinity, but the individual rate constants provide additional information about the binding mechanism.

For this compound, characterizing both association and dissociation rates helps understand whether modifications to the structure should focus on improving binding formation or complex stability. If the computational prediction of moderate affinity is confirmed, structural analysis of the binding interface may suggest modifications to enhance both kinetic and thermodynamic parameters.

Experimental Design and Technical Considerations

Ensuring Reliable Binding Measurements

The survey of binding measurements revealed that 70% of studies fail to report varying incubation time to demonstrate equilibration, while approximately 25% of studies may be affected by titration artifacts [3]. To ensure reliable determination of this compound binding affinity, the following essential controls must be implemented:

  • Equilibration Time Course: Perform binding measurements at multiple time points to verify that equilibrium has been reached. For SPR, this involves varying contact time; for ITC, ensuring sufficient interval between injections; for endpoint assays, measuring binding at multiple incubation times. The reaction should proceed for at least five half-lives to reach >96% completion [3].

  • Titration Regime Control: Use the appropriate concentration regime to avoid titration artifacts. The concentration of the limiting component should be carefully selected relative to the expected K_D. For accurate K_D determination, the product K_D × n should be between 0.1 and 1000 times the concentration of the varying component, where n is the stoichiometry [3].

Troubleshooting and Optimization
  • Non-specific Binding: If this compound shows higher than expected binding or nonspecific effects, include control surfaces (irrelevant protein or blocked surface) in SPR, or add non-ionic detergents (e.g., 0.01-0.05% Tween-20) to reduce hydrophobic interactions.

  • Low Signal-to-Noise: For weak binders like this compound (predicted K_D ~ micromolar), maximize signal by using higher molecular weight constructs (full spike protein ectodomain rather than isolated RBD) or increasing concentration within the optimal range for the technique.

  • Protein Stability: Monitor protein integrity throughout experiments using complementary techniques. Circular dichroism or thermal shift assays can verify that the protein remains properly folded under experimental conditions.

  • Solubility Limitations: For the hydrophobic this compound molecule, optimize DMSO concentrations or use alternative solubilizing agents such as cyclodextrins to maintain compound solubility without disrupting binding interactions.

G Problem Common Binding Measurement Issues NSB Non-specific Binding Problem->NSB LowSignal Low Signal-to-Noise Problem->LowSignal ProteinInstability Protein Instability Problem->ProteinInstability Solubility Compound Solubility Problem->Solubility NSBSol1 Include control surfaces NSB->NSBSol1 NSBSol2 Add non-ionic detergents NSB->NSBSol2 LowSignalSol1 Use higher MW constructs LowSignal->LowSignalSol1 LowSignalSol2 Optimize concentrations LowSignal->LowSignalSol2 ProteinSol1 Verify folding with CD ProteinInstability->ProteinSol1 ProteinSol2 Thermal shift assays ProteinInstability->ProteinSol2 SolubilitySol1 Optimize DMSO Solubility->SolubilitySol1 SolubilitySol2 Use cyclodextrins Solubility->SolubilitySol2

Diagram 2: Troubleshooting Common Issues in Binding Affinity Measurements

Conclusion

Comprehensive characterization of This compound binding affinity requires a multi-technique approach that combines computational predictions with rigorous experimental validation. The protocols outlined for SPR and ITC provide complementary information about the kinetic, equilibrium, and thermodynamic aspects of the interaction with the SARS-CoV-2 spike protein fatty acid binding pocket. Adherence to the critical experimental controls for equilibration and concentration regime is essential for obtaining reliable binding parameters that can guide further development of this compound as a potential therapeutic agent.

The computational prediction of this compound binding to the SARS-CoV-2 spike FABP with ΔG = -19.56 kcal/mol provides a testable hypothesis for experimental validation. Successful confirmation of this interaction would position this compound as a structural scaffold for further optimization to enhance binding affinity and specificity, potentially contributing to the development of novel antiviral agents targeting this conserved binding pocket.

References

Technical Support Guide: Addressing Difenpiramide Solubility Challenges in Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Difenpiramide Solubility Profile

This compound is a non-steroidal anti-inflammatory drug (NSAID) with significant anti-inflammatory, analgesic, antipyretic, and uricosuric properties that researchers are investigating for various therapeutic applications. [1] [2]. As a bisphenylalcanoic derivative, it belongs to the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability [3]. This solubility profile presents substantial formulation challenges that can compromise its bioavailability and therapeutic efficacy in preclinical and clinical development. The molecular structure of this compound, featuring a biphenyl core, acetamide linker, and pyridine ring, contributes to its pronounced hydrophobicity and limited aqueous dissolution [4]. This technical support guide provides evidence-based troubleshooting strategies and experimental protocols to overcome these solubility limitations, enabling researchers to develop more effective this compound formulations.

Physicochemical Properties & Solubility Challenges

Key Molecular Characteristics

This compound possesses specific physicochemical properties that directly impact its solubility behavior and present challenges for formulation development:

  • Molecular Structure: The compound is formally classified as a monocarboxylic acid amide resulting from the condensation of biphenyl-4-ylacetic acid with 2-aminopyridine [1] [4]. This structure contains three aromatic rings that contribute significantly to its hydrophobic character.

  • Hydrogen Bonding Capacity: The molecule contains one hydrogen bond donor (amide N-H group) and two hydrogen bond acceptors (carbonyl oxygen and pyridine nitrogen) [4]. This limited hydrogen bonding capacity restricts favorable interactions with aqueous environments.

  • Aqueous Solubility: Experimental data indicates a particularly low solubility of 12 μg/mL at physiological pH (7.4), which severely limits its bioavailability and presents challenges for therapeutic applications requiring rapid onset of action [4].

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Significance in Solubility
Molecular Formula C₁₉H₁₆N₂O High carbon content indicates hydrophobicity
Molecular Weight 288.34 g/mol Within acceptable range for drug absorption
Melting Point 122-124°C Moderate thermal stability
LogP 3.8-4.07 [4] [5] Indicates high lipophilicity
Topological Polar Surface Area 41.99-42 Ų [4] [5] Moderate polar surface area
Rotatable Bonds 4 Moderate molecular flexibility
Structural Contributors to Low Solubility

The molecular architecture of this compound contains several structural elements that collectively contribute to its solubility challenges:

  • Biphenyl Core: The extensive aromatic system consisting of two connected phenyl rings forms a highly hydrophobic region that dominates the molecular structure, accounting for approximately 53% of the total molecular weight [4]. This large hydrophobic surface area strongly discourages aqueous solvation.

  • Limited Polar Groups: Despite the presence of polar carbonyl and pyridine nitrogen atoms, their overall impact on solubility is insufficient to counterbalance the dominant hydrophobic character of the biphenyl system. The topological polar surface area of approximately 42 Ų represents only a small fraction of the total molecular surface [4].

  • Crystal Packing Efficiency: The planar biphenyl system and amide linkage facilitate efficient molecular packing in the solid state, resulting in a relatively high melting point (122-124°C) and significant crystal lattice energy that must be overcome during dissolution [4].

Table 2: Elemental Composition and Structural Contributors to Hydrophobicity

Element/Component Number of Atoms/Contribution Percent Composition Role in Solubility
Carbon 19 atoms 79.14% Primary contributor to hydrophobicity
Hydrogen 16 atoms 5.59% Moderate influence
Nitrogen 2 atoms 9.72% Potential for hydrogen bonding
Oxygen 1 atom 5.55% Potential for hydrogen bonding
Biphenyl Core C₁₂H₉ group 53.15% Major hydrophobic domain
Pyridine Ring C₅H₄N group 27.09% Limited hydrophilic character
Acetamide Linker CH₂CO group 14.92% Moderate hydrophilic character

Formulation Strategies to Enhance Solubility

Co-crystallization Approaches

Co-crystallization represents a promising strategy for modifying the solid-state properties of this compound without altering its chemical structure or pharmacological activity:

  • Mechanism of Action: Co-crystals are multi-component crystalline materials in which the API and co-former coexist in the same crystal lattice through non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking [3]. These interactions can disrupt the efficient packing of this compound molecules, potentially reducing the crystal lattice energy that must be overcome during dissolution.

  • Co-former Selection: The selection of appropriate co-formers is critical to successful co-crystal development. For acidic NSAIDs like this compound, nicotinamide has demonstrated particular effectiveness in creating supramolecular synthons that enhance dissolution properties [3]. Other potential co-formers include proline, which exhibits a hydrotropic effect that can improve the solubility of hydrophobic APIs [3].

  • Analytical Confirmation: Successful co-crystal formation must be verified through complementary analytical techniques including Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), Powder X-ray Diffractometry (PXRD), and Single-crystal X-ray Diffractometry (SCXRD) [3]. These methods confirm the formation of a new solid phase with distinct physicochemical properties.

Nanonization and Particle Size Reduction

Reducing particle size to the nanoscale represents a well-established approach to enhancing the dissolution rate and potentially the saturation solubility of poorly soluble drugs like this compound:

  • Surface Area Enhancement: Nanonization dramatically increases the surface area-to-volume ratio of drug particles, potentially leading to significantly improved dissolution rates according to the Noyes-Whitney equation. The creation of nanoparticulate forms with particle sizes typically below 1000 nm can enhance bioavailability by increasing the interfacial area available for dissolution [6].

  • Surface Modification: Nanoparticulate systems often require stabilizing surfactants or polymers to prevent aggregation and maintain the enhanced dissolution characteristics. These stabilizers can include various hydrophilic polymers that shield the hydrophobic drug surfaces and maintain nanodispersion stability in aqueous media [6].

  • Preparation Techniques: Effective methods for producing drug nanoparticles include wet milling, high-pressure homogenization, and precipitation techniques [6]. These mechanical approaches can reduce particle size without chemical modification of the API.

Advanced Delivery Systems

Several advanced delivery system technologies can be employed to enhance the apparent solubility and bioavailability of this compound:

  • Nanoporous Carrier Systems: Mesoporous silica-based carriers and similar nanoporous materials can encapsulate this compound in an amorphous state, preventing crystallization and maintaining supersaturation. The confinement of drug molecules within nanopores (typically 2-50 nm) can significantly inhibit crystal growth and stabilize the higher-energy amorphous form [7].

  • Amorphous Solid Dispersions: Creating amorphous solid dispersions using hydrophilic polymer carriers such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or cellulosic derivatives can generate a higher-energy amorphous form of this compound with enhanced apparent solubility. These systems maintain supersaturation through polymer-mediated inhibition of nucleation and crystal growth [7].

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and lipid nanoparticles can solubilize this compound within lipid phases, potentially improving both solubility and permeability through simultaneous enhancement of dissolution and intestinal lymphatic transport [1].

Table 3: Comparison of Formulation Strategies for this compound Solubility Enhancement

Strategy Mechanism Advantages Limitations Suitable for this compound
Co-crystallization Alters crystal packing through non-covalent interactions No chemical modification; patentability Co-former selection challenging; possible polymorphism Yes, particularly with nicotinamide [3]
Nanonization Increases surface area; enhances dissolution rate Well-established techniques; scalable Potential for aggregation; physical instability Yes, through wet milling or homogenization [6]
Nanoporous Carriers Confines API in amorphous state within pores Inhibits crystallization; maintains supersaturation Loading capacity limitations; carrier cost Yes, using silica-based carriers [7]
Amorphous Solid Dispersions Creates higher-energy amorphous form Significant solubility enhancement; commercial examples Physical instability; potential for crystallization Yes, with hydrophilic polymers [7]
Lipid-Based Systems Solubilizes in lipid phases; enhances permeability Combines solubility & permeability enhancement Formulation complexity; stability challenges Yes, particularly SEDDS [1]
Cyclodextrin Complexation Forms inclusion complexes Protects from aqueous environment; enhances stability Limited loading capacity; bulkiness Potentially, based on structural fit

Experimental Protocols & Methodologies

Solubility Assessment Protocol

Objective: To accurately determine the equilibrium solubility of this compound in various media and evaluate the effectiveness of different formulation approaches.

Materials: this compound standard (purity ≥98%), phosphate buffers (pH 7.4, 6.8, and 4.5), simulated gastric fluid (SGF), simulated intestinal fluid (SIF), organic solvents (DMSO, ethanol, PEG 400), mechanical shaker, water bath, HPLC system with UV detection, and 0.45μm membrane filters.

Procedure:

  • Prepare saturated solutions by adding excess this compound to each medium in sealed containers.
  • Equilibrate samples using a mechanical shaker maintained at 37°C for 24-72 hours to ensure equilibrium is reached.
  • Separate undissolved material by filtration through 0.45μm membrane filters.
  • Quantify dissolved this compound using validated HPLC methods with UV detection at appropriate wavelengths.
  • Calculate solubility values from standard curves and report as mean ± standard deviation (n=3).

Troubleshooting Tips:

  • If equilibrium is not achieved within 24 hours, extend the equilibration time and verify by measuring concentrations at different time intervals.
  • For low solubility compounds, consider using radiolabeled compounds or more sensitive detection methods (e.g., LC-MS) for accurate quantification.
  • Maintain constant temperature throughout the experiment, as small fluctuations can significantly impact solubility measurements.
Co-crystal Preparation via Solvent-Assisted Grinding

Objective: To prepare this compound co-crystals using solvent-assisted grinding to enhance solubility properties.

Materials: this compound, co-formers (nicotinamide, succinic acid, malonic acid), mortar and pestle or ball mill, minimal solvent (ethanol, methanol, or acetonitrile), analytical equipment (DSC, PXRD, FTIR).

Procedure:

  • Precisely weigh this compound and selected co-former in appropriate stoichiometric ratios (typically 1:1, 1:2, or 2:1).
  • Transfer the physical mixture to a mortar or ball mill jar and add a minimal amount of solvent (just sufficient to dampen the mixture).
  • Grind the mixture continuously for 30-60 minutes, monitoring visually for changes in physical appearance.
  • Dry the resulting product at ambient temperature or under vacuum to remove residual solvent.
  • Characterize the final product using DSC, PXRD, and FTIR to confirm co-crystal formation.

Characterization Methods:

  • DSC Analysis: Look for the appearance of new, sharp endothermic peaks at temperatures different from either starting material, indicating formation of a new crystalline phase [3].
  • PXRD Analysis: Identify unique diffraction patterns with distinct peaks and intensities that differ from the physical mixture of components [3].
  • FTIR Analysis: Observe peak shifts and changes in absorption patterns, particularly in functional groups involved in hydrogen bonding, which confirm molecular interactions between this compound and co-former [3].
Nanoparticle Formation Protocol

Objective: To prepare nanoparticulate this compound using antisolvent precipitation to enhance dissolution rate.

Materials: this compound, stabilizers (PVP, HPMC, poloxamers), solvent (DMSO or ethanol), antisolvent (water), high-speed homogenizer or probe sonicator, dynamic light scattering (DLS) instrument.

Procedure:

  • Dissolve this compound in an appropriate water-miscible organic solvent to create a concentrated solution (10-50 mg/mL).
  • Prepare an antisolvent phase (typically aqueous) containing an appropriate stabilizer (0.1-1% w/v).
  • Rapidly inject the drug solution into the antisolvent phase under high-speed homogenization (10,000-20,000 rpm) or probe sonication.
  • Continue mixing for 5-10 minutes to ensure complete nanoparticle formation and stabilization.
  • Remove organic solvent by evaporation or dialysis under reduced pressure.
  • Characterize the nanoparticles for size distribution, polydispersity index, and zeta potential using DLS.

Optimization Parameters:

  • Drug-to-stabilizer ratio: Systematically vary from 1:1 to 1:5 to identify the optimal ratio for particle size control and stability.
  • Mixing conditions: Evaluate different homogenization speeds, sonication energies, and injection rates to control particle size.
  • Temperature: Conduct precipitation at controlled temperatures (0-4°C vs. room temperature) to manipulate nucleation and growth kinetics.

The following diagram illustrates the decision-making pathway for selecting appropriate solubility enhancement strategies based on this compound's properties and research objectives:

G Start This compound Solubility Challenge PropertyAssessment Assess Physicochemical Properties Start->PropertyAssessment MW Molecular Weight: 288.34 g/mol LogP LogP: 3.8-4.07 Solubility Aqueous Solubility: 12 μg/mL at pH 7.4 PropertyAssessment->MW PropertyAssessment->LogP PropertyAssessment->Solubility Strategy1 Co-crystallization Approach PropertyAssessment->Strategy1 Seeking crystal modification Strategy2 Nanonization Approach PropertyAssessment->Strategy2 Need rapid dissolution Strategy3 Nanoporous Carrier Approach PropertyAssessment->Strategy3 Require physical stability Method1 Solvent-assisted grinding with nicotinamide Strategy1->Method1 Outcome1 Modified crystal structure with improved dissolution Method1->Outcome1 Characterization Comprehensive Characterization: DSC, PXRD, FTIR, DLS Outcome1->Characterization Method2 Antisolvent precipitation with stabilizers Strategy2->Method2 Outcome2 Nanoparticles with enhanced surface area Method2->Outcome2 Outcome2->Characterization Method3 Solvent impregnation into mesoporous silica Strategy3->Method3 Outcome3 Amorphous drug stabilized in porous carriers Method3->Outcome3 Outcome3->Characterization Evaluation In vitro dissolution and stability testing Characterization->Evaluation

Frequently Asked Questions (FAQs)

General Solubility Questions

Q1: What is the exact aqueous solubility of this compound and why is it so poorly soluble? A1: Experimental data indicates this compound has an aqueous solubility of approximately 12 μg/mL at physiological pH (7.4) [4]. The poor solubility primarily stems from its molecular structure dominated by a biphenyl system (79.14% carbon content), which creates extensive hydrophobic regions. Additionally, the efficient crystal packing, evidenced by its melting point of 122-124°C, contributes to high crystal lattice energy that must be overcome during dissolution [4].

Q2: How does the 'Rule of 5' apply to this compound's solubility challenges? A2: According to Lipinski's 'Rule of 5', poor absorption is more likely when a compound has more than 5 H-bond donors, 10 H-bond acceptors, molecular weight >500, and calculated LogP >5 [8]. This compound has molecular weight of 288.34 g/mol, 1 H-bond donor, 2 H-bond acceptors, and LogP of 3.8-4.07 [4] [5]. While it doesn't violate the Rule of 5, its high lipophilicity (LogP near the upper limit) and extensive aromatic system contribute significantly to its solubility challenges.

Q3: What is the most effective solvent system for preparing concentrated stock solutions of this compound? A3: For in vitro studies, DMSO is the most effective solvent for preparing concentrated stock solutions, with solubility exceeding 100 mg/mL (~346.81 mM) [1] [2]. For in vivo formulations, consider DMSO:Tween 80:Saline (10:5:85) or DMSO:PEG300:Tween 80:Saline (10:40:5:45) mixtures to maintain solubility while reducing potential toxicity [1]. Always verify solution stability and absence of precipitation upon dilution.

Formulation & Technical Questions

Q4: What co-crystallization approaches show promise for enhancing this compound solubility? A4: Based on successful applications with similar NSAIDs, co-crystallization with nicotinamide shows particular promise, as demonstrated with ibuprofen and ketoprofen where it significantly enhanced dissolution and in some cases biological activity [3]. Other potential co-formers include carboxylic acids (oxalic, maleic, succinic) that can form heterosynthons with the amide group of this compound. The solvent-assisted grinding method is particularly efficient for screening potential co-crystal formers [3].

Q5: How can I prevent crystallization and maintain supersaturation of this compound in aqueous formulations? A5: Maintaining supersaturation requires inhibiting nucleation and crystal growth through several approaches: (1) Use of nanoporous carriers (e.g., mesoporous silica) that physically confine the drug and prevent crystal formation [7]; (2) Incorporation of polymers (PVP, HPMC, PVP-VA) that act as crystallization inhibitors through molecular interactions; (3) Creation of solid dispersions that stabilize the amorphous form; (4) Use of surfactants that increase solubilization and create kinetic barriers to crystallization.

Q6: What characterization methods are essential for confirming successful solubility enhancement? A6: A comprehensive characterization strategy should include:

  • Thermal Analysis (DSC): To identify new phase transitions and confirm formation of distinct solid forms [3].
  • Powder X-ray Diffractometry (PXRD): To detect changes in crystal structure and confirm formation of new crystalline phases or amorphization [3].
  • FTIR Spectroscopy: To identify molecular interactions between this compound and formulation components [3].
  • Dynamic Light Scattering (DLS): For nanoparticle formulations to determine size distribution and stability.
  • Dissolution Testing: To quantitatively measure solubility and dissolution rate enhancement under physiologically relevant conditions.

Troubleshooting Common Experimental Issues

Precipitation and Crystallization Problems

Problem: Rapid precipitation of this compound upon dilution of stock solutions in aqueous media.

Solution:

  • Optimized Dilution Protocol: Pre-warm aqueous media to 37°C before dilution and add the stock solution slowly while vortexing to ensure proper mixing and reduce local supersaturation.
  • Add Stabilizing Excipients: Incorporate poloxamers (0.1-0.5%) or cyclodextrins (5-20%) in the aqueous media to inhibit crystallization through molecular complexation and surface stabilization.
  • pH Adjustment: For ionizable compounds, adjust pH to enhance solubility, though this compound has limited ionization potential within the physiologically acceptable range.

Preventive Measures:

  • Prepare fresh solutions immediately before use whenever possible.
  • Consider using lipid-based nanoemulsions or SEDDS formulations that maintain the drug in a solubilized state during dilution [1].
  • Implement real-time monitoring using UV spectroscopy or light scattering to detect early precipitation events.
Low Bioavailability Despite Apparent Solubility Improvement

Problem: Enhanced in vitro solubility does not translate to improved in vivo bioavailability.

Solution:

  • Evaluate Permeability Limitations: Despite high permeability classification, consider conducting parallel artificial membrane permeability assay (PAMPA) or Caco-2 studies to confirm adequate permeability.
  • Review Formulation Composition: Some excipients may inadvertently reduce permeability or alter metabolic processes; systematically evaluate each component's effect on absorption.
  • Implement Advanced Formulation Strategies: Consider supersaturating drug delivery systems that generate and maintain supersaturation in the gastrointestinal tract, combining solubility enhancement with crystallization inhibition [7].

Investigative Approach:

  • Conduct in vitro dissolution-permeation studies using specialized equipment (e.g., µFlux apparatus) to simultaneously evaluate dissolution and permeation.
  • Perform pharmacokinetic studies in appropriate animal models with thorough sampling to assess absorption patterns.
  • Consider potential first-pass metabolism issues that may limit bioavailability despite improved solubility.

Conclusion

References

Understanding Drug Stability and Testing Principles

Author: Smolecule Technical Support Team. Date: February 2026

While direct data on difenpiramide is limited, research on other drugs provides a strong framework for stability testing. The core principle is that a drug's stability can be significantly influenced by environmental factors such as pH, temperature, and light [1].

The table below summarizes how these factors typically impact drug stability, which you can use as a guide for investigating this compound:

Stress Factor Common Impact on Drug Stability Relevant Chemical Groups Often Affected
pH (Acidic/Basic) Can accelerate hydrolysis and other degradation reactions. The impact is highly dependent on the specific drug's structure and its ionization state [1]. Esters, amides, lactams [1].
High Temperature Increases the rate of most chemical degradation reactions. Often used in accelerated stability studies [1]. Most labile groups; degradation pathways are often reaction-specific [1].
UV/VIS Light Can cause photodegradation, leading to the formation of unique degradation products not seen with thermal stress [1]. Aromatic rings, carbonyl groups, halogenated compounds [1].
Excipients In solid-state or formulations, excipients can interact with the drug, either stabilizing or destabilizing it [1]. Acids/bases (e.g., citric acid), polymers (e.g., PVA) with reactive functional groups [1].

General Experimental Protocol for Stability Testing

Based on standard practices in drug stability research [1], you can design your experiments for this compound using the following methodology:

  • Solution Preparation

    • Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol.
    • Dilute the stock solution into a series of aqueous buffer solutions covering a wide pH range (e.g., 0.1 M HCl for pH 1, acetate buffer for pH 4, phosphate buffer for pH 7, borate buffer for pH 10, and 0.1 M NaOH for pH 13).
    • Use a controlled temperature (e.g., 70°C) to study thermal degradation or a UV/VIS light source (e.g., exposing the solutions to a total energy of 94.510 kJ/m²) to study photodegradation [1].
  • Sample Analysis

    • HPLC Analysis: Monitor degradation over time using a stability-indicating HPLC method. The method should be able to separate this compound from its degradation products.
      • Column: A reverse-phase C18 column is typically used.
      • Mobile Phase: A mixture of acetonitrile and water, often with a modifier like phosphoric acid. For mass spectrometry (MS) compatibility, formic acid can be used instead [2].
      • Detection: UV detection at an appropriate wavelength for this compound.
    • Kinetics Analysis: Determine the percentage of drug degraded and calculate the kinetics of degradation (e.g., rate constant, half-life) where possible [1].
  • Solid-State Stability

    • Prepare solid mixtures of this compound with common excipients (e.g., citric acid, polyvinyl alcohol).
    • Stress these mixtures under high temperature/high humidity conditions (e.g., 70°C/80% Relative Humidity) or under UV/VIS light.
    • Analyze the mixtures using techniques like FT-IR and NIR spectroscopy to detect physical or chemical interactions [1].

This workflow outlines the key stages for a robust stability study:

Potential Stabilization Strategies

If your testing reveals that this compound is unstable, consider these pharmaceutical strategies to improve its stability:

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins (CDs) can sometimes shield a drug molecule from degradation. However, this effect is highly specific—CDs can also promote the degradation of some drugs, so experimental validation is essential [3].
  • Formulation Optimization: Using protective excipients such as antioxidants (to prevent oxidation) or chelating agents (to bind catalytic metal ions) can be effective. The choice of buffering agents and pH adjustment is also critical for solution stability [4] [5].
  • Environmental Controls: Once formulated, ensuring protection from light using opaque containers and storing the product under appropriate temperature and humidity conditions are fundamental to maintaining stability [1].

References

Troubleshooting Guide: Common Binding Assay Issues

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to specific problems researchers might encounter, applicable to various binding assay formats.

Problem & Possible Cause Proposed Solution / Experiment to Run
High Background/Non-Specific Binding
• Radioligand binding nonspecifically to assay components (e.g., SPA beads, plate plastic) [1] • Test different bead types (e.g., PVT-PEI WGA) or plate plastics (e.g., NBS plates) to find the combination with lowest NSB [1].
• Secondary antibody cross-reactivity or nonspecific binding in LBA/cell-based assays [2] • Increase the concentration of normal serum from the secondary antibody species in the blocking buffer (up to 10%). Reduce the concentration of the detection antibody [2].
Weak Target Signal
• Primary antibody has lost potency or is used at a suboptimal concentration [2] • Titrate the primary antibody on a known positive control sample. Ensure proper storage pH (7.0-8.2) and avoid freeze-thaw cycles [2].
• Secondary antibody concentration is too high, causing inhibition (prozone effect) [2] • Perform a dilution series of the secondary antibody to identify the concentration that yields the strongest specific signal [2].
Issues with Signal Detection
• Enzyme-substrate reaction is impaired (e.g., peroxidase inhibitors in water, wrong substrate pH) [2] • Test enzyme and substrate functionality independently on nitrocellulose. Ensure buffers are prepared correctly and do not contain inhibitors like sodium azide for HRP [2].
• Signal quenching in SPA assays by colored compounds [1] • This is a known limitation of SPA. Consider switching to a non-radiometric or filtration-based method if quenching is significant [1].

Key Considerations for Difenpiramide Assay Development

This compound is a small molecule (MW 288.35) with a LogP of ~3.5-3.66 [3] [4], indicating it is somewhat lipophilic. This property can lead to non-specific binding, so incorporating carriers like BSA (0.1-1%) in the assay buffer can help reduce this issue.

The diagram below outlines a general workflow for developing and optimizing a binding assay for a small molecule like this compound.

G Start Define Assay Goal & Format A Reagent Selection & Characterization Start->A B Assay Condition Optimization A->B A1 Characterize Target (Purity, Stability) A->A1 A2 Select Detection Method (SPA, Filtration, SPR, FP) A->A2 A3 Obtain/Purity Ligand (e.g., this compound) A->A3 C Assay Validation & Troubleshooting B->C B1 Buffer & Additives (pH 7.0-7.5, Ions, BSA) B->B1 B2 Reagent Concentrations (Target, Ligand, Beads) B->B2 B3 Incubation Time & Temperature (Room Temp vs. 4°C) B->B3 C1 Determine Z' Factor > 0.4 C->C1 C2 Measure NSB & Specific Signal C->C2 C3 Run Controls & Calibrators C->C3

Experimental Protocols for Key Assays

Here are detailed methodologies for two common types of binding assays that can be adapted for this compound.

Competition Binding Assay (for Small Molecules)

This assay is ideal for determining the affinity (KD) of a small molecule like this compound for its target, especially when dealing with a large size difference between the binding partners [5].

  • Objective: To indirectly determine the binding affinity of this compound by measuring how it competes with a known, labeled ligand for the target.
  • Materials:
    • Purified target protein.
    • This compound (in a range of concentrations, e.g., 0.1 nM - 100 µM).
    • A known, high-affinity labeled ligand (e.g., radiolabeled or fluorescent) for the same target.
    • Appropriate assay buffer (e.g., HEPES or Tris, pH 7.0-7.5, possibly with MgCl₂, NaCl, and 0.1% BSA) [1].
    • Detection components (e.g., SPA beads and plates, or a filtration setup) [1].
  • Procedure:
    • Immobilize or fix the target protein to the assay platform.
    • In a series of reactions, keep the concentration of the labeled ligand constant (at or below its Kd value) [1].
    • Add increasing concentrations of unlabeled this compound to the reactions.
    • Incubate the mixture to reach steady-state binding.
    • Separate the bound ligand from the free ligand (via filtration, SPA bead settling, etc.) and measure the signal.
    • The signal from the bound labeled ligand will decrease as the concentration of competing this compound increases.
  • Data Analysis: Fit the dose-response data to a suitable model (e.g., one-site competition) to calculate the half-maximal inhibitory concentration (IC50), which can then be used to derive the KD for this compound [5].
Surface Plasmon Resonance (SPR) Binding Kinetics

SPR is a powerful label-free method to obtain real-time binding kinetics [5].

  • Objective: To directly measure the association rate (KOn), dissociation rate (KOff), and overall affinity (KD) of the this compound-target interaction.
  • Materials:
    • SPR instrument (e.g., OpenSPR).
    • Sensor chip with appropriate surface chemistry.
    • Purified target protein and this compound.
    • Running buffer and regeneration solution.
  • Procedure:
    • Immobilization: Covalently immobilize the target protein (ligand) onto the sensor chip surface [5].
    • Ligand Injection: Prepare a series of this compound (analyte) solutions at 3-5 different concentrations in running buffer. Inject these over the immobilized target one at a time [5].
    • Data Collection: The instrument measures the change in resonance units (RU) in real-time during the association (injection) and dissociation (buffer flow) phases.
    • Regeneration: Use a quick pulse of a regeneration solution to remove bound analyte from the ligand, readying the surface for the next injection.
  • Data Analysis: Use the SPR instrument's software to fit the sensorgram data to a binding model (e.g., 1:1 Langmuir). The fit will provide the kinetic rate constants KOn and KOff, and calculate the equilibrium dissociation constant (KD = KOff / KOn) [5].

Best Practices for Robust Assays

To ensure your binding assays are reproducible and high-quality, adhere to these general standards [1] [6]:

  • Use Quality Reagents: Validated reagents of sufficient quantity are critical for long-term screening efforts [1].
  • Validate Assay Performance: Before running experiments, ensure your assay meets these criteria [1] [6]:
    • Z-factor > 0.4: Indicates an excellent assay suitable for screening.
    • Coefficient of Variation (CV) < 20%: Essential for precision in regulated studies.
    • Specific Binding > 80%: At the Kd concentration of your ligand.
    • Signal Stability: A steady-state signal should be obtained and maintained.

References

Difenpiramide solvent compatibility issues

Author: Smolecule Technical Support Team. Date: February 2026

Difenpiramide Solubility and Storage

The table below summarizes key physical and solubility properties to guide your solvent selection and handling protocols.

Property Value / Description Relevance for Experimentation
Molecular Weight 288.3 g/mol [1] [2] Critical for molarity calculations.
Aqueous Solubility (pH 7.4) 12 μg/mL (approx. 0.042 mM) [2] Very low; precludes the use of simple aqueous buffers for stock solutions.
Solubility in DMSO ~100 mg/mL (~346.81 mM) [1] Excellent; DMSO is a suitable solvent for preparing high-concentration stock solutions.
Appearance Light brown to brown solid powder [1] Helps in visual identification.
Storage Conditions Powder: -20°C for 3 years or 4°C for 2 years. In solvent: -80°C for 6 months or -20°C for 1 month. Requires protection from light. [1] Essential for maintaining long-term stability and preventing degradation.

Frequently Asked Questions

Here are solutions to common issues researchers encounter with this compound.

What should I do if my this compound precipitates in an aqueous buffer?

Precipitation is common due to the compound's low aqueous solubility. Below are standard protocols for preparing working solutions in aqueous or biological media using DMSO stock solutions [1].

G Start Prepare High-Concentration DMSO Stock Solution A Injection Formulation 1: DMSO : Tween 80 : Saline Start->A B Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline Start->B C Oral Formulation 1: Suspend in 0.5% CMC Na Solution Start->C Prep1 10 : 5 : 85 A->Prep1 Prep2 10 : 40 : 5 : 45 B->Prep2 Prep3 Suspend in 0.5% Carboxymethylcellulose Sodium Solution C->Prep3 Final Clear or Slightly Hazy Working Solution Prep1->Final Mix well Prep2->Final Mix well Prep3->Final Shake well

Key Considerations:

  • DMSO Final Concentration: Keep the final concentration of DMSO in your biological assays as low as possible (typically ≤1%) to avoid cellular toxicity.
  • Order of Mixing: Always add the DMSO stock solution to the aqueous phase with vigorous vortexing or stirring to facilitate proper mixing and minimize local precipitation.
  • Vehicle Controls: Always include a vehicle control that contains the same concentration of solvents and excipients but no this compound.
What is the best way to store this compound to ensure stability?

This compound requires specific storage conditions to maintain its chemical integrity [1]:

  • Solid Powder: Store at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (2 years).
  • Solution in DMSO: Aliquot and store at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
  • Protect from Light: The compound is photosensitive. Always use amber vials or wrap clear containers in aluminum foil during storage and experimentation to prevent light-induced degradation.
Are there any known stability issues under different pH conditions?

While specific pH stability data for this compound is limited in the search results, it's a best practice to be cautious. The compound is an amide, and amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to avoid creating stock solutions in extreme pH buffers.

Troubleshooting Common Problems

Problem Possible Cause Suggested Solution
Low Activity / Efficacy Degradation due to improper storage or handling; precipitation in assay buffer. Ensure proper storage temperature and light protection. Verify the compound is fully in solution at the final working concentration.
High Background Toxicity Excessive final concentration of co-solvents (e.g., DMSO >1% in cell culture). Prepare a more concentrated DMSO stock to lower the volume added to the assay. Consider using an alternative formulation with lower solvent toxicity.
Irreproducible Results Precipitation leading to inconsistent dosing; degradation of stock solution. Visually inspect solutions for precipitation before use. Use a fresh aliquot of stock solution and standardize the formulation protocol across experiments.

References

Difenpiramide analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for HPLC Method Development

Since a specific method for Difenpiramide wasn't located, the following table outlines the universal steps for developing an HPLC method, which you can adapt for your compound [1].

Step Key Objectives & Considerations
1. Selection of HPLC Method & Initial System Review literature for existing methods. Choose a chromatographic type (typically Reverse Phase for most organic compounds), a C18 column, and a suitable detector (e.g., UV if the analyte has chromophores).
2. Selection of Initial Conditions Determine the mobile phase solvent strength to ensure all analytes are adequately retained (capacity factor k between 0.5 and 15). For complex samples, plan for gradient elution.
3. Selectivity Optimization Adjust parameters like mobile phase composition, pH (for ionizable analytes), or temperature to achieve optimal separation (peak spacing).
4. System Parameter Optimization Fine-tune column dimensions, particle size, and flow rate to balance analysis time and resolution.
5. Method Validation Rigorously test the method to confirm it is suitable for its intended purpose, assessing parameters like accuracy, precision, and linearity.

The workflow for this process can be visualized as follows:

Start Start Method Development Step1 1. Method & Initial System Selection Start->Step1 Step2 2. Establish Initial Conditions Step1->Step2 Step3 3. Optimize Selectivity Step2->Step3 Step4 4. Optimize System Parameters Step3->Step4 Step5 5. Method Validation Step4->Step5 End Validated Analytical Method Step5->End

Detailed Experimental Protocol: Assay Validation

Once a preliminary method is developed, it must be validated. The following protocol, adapted from a progesterone gel assay, provides a practical example of how to validate a key parameter—the assay—for a formulation [1]. You would follow a similar process for your this compound method.

  • 1. Objective: To demonstrate that the proposed HPLC method is accurate, precise, specific, and linear for the quantification of the active pharmaceutical ingredient in its dosage form.
  • 2. Experimental Procedure:
    • Chromatographic Conditions:
      • Column: C18 (e.g., 15 cm x 4.6 mm, 5 µm)
      • Mobile Phase: Methanol: Water (or a buffer) in a specific ratio, determined during method development.
      • Flow Rate: 1.0 mL/min
      • Detection: UV detector (wavelength to be determined based on this compound's UV spectrum).
      • Column Temperature: Ambient or controlled (e.g., 30°C)
      • Injection Volume: 20 µL
    • Preparation of Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the chosen diluent (e.g., methanol) to obtain a known concentration stock solution. Further dilute to the required working concentrations.
    • Preparation of Sample Solution: Accurately weigh and dissolve an equivalent amount of the pharmaceutical formulation (e.g., ground tablet, cream) in the diluent. Extract the active ingredient via sonication and shaking, then filter to obtain a clear test solution.
    • Procedure:
      • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.
      • Inject the standard solution multiple times (e.g., 5 injections) to check the system's precision (RSD of peak area should typically be ≤ 2.0%).
      • Separately inject the standard and sample solutions. The retention time of the main peak in the sample should match that of the standard.
  • 3. Method Validation Parameters:
    • Accuracy/Recovery: Spike a placebo (formulation without active ingredient) with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration). Process and analyze these. Calculate the percentage recovery, which should be close to 100%.
    • Precision (Repeatability): Analyze six independent sample preparations from the same homogeneous batch. The RSD of the assay results should be ≤ 2.0%.
    • Specificity: Inject the placebo preparation. There should be no peak interfering at the retention time of this compound, proving the method can unequivocally assess the analyte.
    • Linearity: Prepare and analyze standard solutions at a minimum of five concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration). Plot peak area versus concentration. The correlation coefficient (r) should be not less than 0.999.
    • Robustness: Deliberately introduce small variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C, flow rate ±0.1 mL/min). The system suitability parameters should remain within acceptable limits despite these changes.

FAQs and Troubleshooting Guide

Here are some common issues and solutions based on general HPLC principles [1]:

Problem Area Possible Cause Troubleshooting Action

| Peak Shape | Tailing peaks | - Use a mobile phase with higher buffer concentration.

  • Use a specialty column designed to reduce silanol interactions. | | | Split peaks | - Check for a blockage in the column inlet frit or a void in the column.
  • Ensure the sample is fully dissolved and compatible with the mobile phase. | | Retention Time | Retention times decreasing over time | - Check column temperature for consistency.
  • Ensure the mobile phase is prepared consistently and the column is not deteriorating. | | | Retention times increasing over time | - Check for a gradient delay volume issue.
  • Ensure the mobile phase composition is accurate (e.g., less organic solvent than intended). | | Resolution | Inadequate separation between two peaks | - Optimize the mobile phase composition (strongest effect).
  • Adjust the pH of the mobile phase to manipulate the ionization state of ionizable analytes.
  • Consider using a column with a different selectivity (e.g., C8, phenyl). | | Baseline | Noisy or drifting baseline | - Purge the detector cell and degas the mobile phase.
  • Check for contaminants from the column or system. |

Suggestions for Finding Compound-Specific Information

To locate the specific information on this compound that wasn't available in this search, I suggest you try the following:

  • Search Specialized Databases: Use scientific databases like SciFinder, Reaxys, or PubMed to search for "this compound" in combination with keywords like "HPLC", "UV spectrophotometry", "stability-indicating method", or "pharmacopoeia".
  • Consult Official Monographs: Check if an official monograph for this compound exists in pharmacopoeias like the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), or British Pharmacopoeia (BP). These contain validated analytical methods.
  • Analyze Structural Analogs: If methods for this compound are scarce, look for analytical methods published on structurally similar antiarrhythmic drugs (like Disopyramide) [2] or other pyridine-based compounds. The principles can often be adapted.

References

Difenpiramide: Basic Information for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

For your technical records, here is the key physicochemical data for Difenpiramide (CAS No. 51484-40-3) found in the literature.

Property Value / Description
IUPAC Name 2-{[1,1'-biphenyl]-4-yl}-N-(pyridin-2-yl)acetamide [1] [2]
Molecular Formula C₁₉H₁₆N₂O [1] [2]
Molecular Weight 288.35 g/mol [2]
CAS Number 51484-40-3 [1] [2]
Appearance Light brown to brown solid powder [1]
Category Non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, antipyretic, and uricosuric properties [1]
Reported Purity ≥98% (from a commercial supplier for research use) [1]

Suggested Methods for Purity Assessment

Since explicit methods for this compound are not available, the following table outlines standard techniques that can be applied based on its chemical properties.

Method Application in Purity Assessment Note
High-Performance Liquid Chromatography (HPLC) Primary method for quantifying the main compound and related impurities. The method would need development and validation.
Mass Spectrometry (MS) Confirm molecular identity and detect impurities using techniques like LC-MS. [3] Coupled with HPLC for separation and detection.
Nuclear Magnetic Resonance (NMR) Structural confirmation and detection of isomeric impurities. [4]
Melting Point Analysis A sharp melting point indicates a pure compound; a depressed or broad range suggests impurities. [4] Simple, but not specific.

Workflow for Purity Analysis

For a comprehensive analysis, you can follow a workflow that integrates these techniques, moving from general confirmation to specific quantification. Below is a suggested process.

Diagram: Analytical Workflow for Purity Assessment Start Sample: this compound Powder A Step 1: Identity Confirmation Techniques: NMR, FTIR Start->A B Step 2: Purity & Impurity Profiling Technique: HPLC-UV/PDA A->B C Step 3: Structural ID of Impurities Technique: LC-MS/MS B->C D Step 4: Final Purity Value Data Integration & Calculation C->D

FAQs and Troubleshooting

Q1: The HPLC analysis of my this compound sample shows peak splitting or shoulders. What could be the cause? This often indicates the presence of impurities or a co-eluting compound.

  • Check the mobile phase: Ensure the solvent mixture is appropriate. Try adjusting the gradient program (e.g., a shallower gradient) to achieve better separation.
  • Consider sample degradation: this compound may degrade under certain conditions (e.g., light, heat). Prepare a fresh sample solution and analyze it immediately. Protect the sample from light during storage and analysis [1].
  • Verify the column: The HPLC column might be degraded or not suitable. Test the column performance with a standard mixture.

Q2: The measured melting point of my compound is lower and broader than expected. How should I proceed? A depressed and broad melting point is a classic sign of impurity.

  • Purify the sample: Recrystallize the solid from a suitable solvent system to remove soluble impurities.
  • Confirm identity: Use a technique like NMR to verify that the sample is indeed this compound and not a different compound or a salt form.

Q3: What is the best way to prepare a stock solution of this compound for my assays? Based on one supplier's data, this compound has low water solubility but is highly soluble in DMSO [1].

  • Primary solvent: DMSO is recommended. A typical stock concentration could be 100 mg/mL (~346.8 mM) [1].
  • For in vivo studies: The stock solution in DMSO must be further diluted in a suitable vehicle for animal administration. One referenced protocol uses a mixture of DMSO, Tween 80, and saline (10:5:85 ratio) [1].

Key Takeaways

  • Existing data is limited to basic physicochemical properties and solubility for this compound [1] [2].
  • Purity assessment methods will require development by adapting standard chromatographic and spectroscopic techniques.
  • Stability is a key factor; protect the compound from light during storage and analysis based on supplier recommendations [1].

References

Difenpiramide storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Supplier-Provided Storage Information

One supplier provides the following handling guidelines for Difenpiramide [1]:

Parameter Specification
Short-term Storage 0 - 4 °C (in a dry and dark place)
Long-term Storage -20 °C
Light Sensitivity Should be protected from light ("dry, dark")
Physical Form Solid (melting point: 122-124 °C)
Aqueous Solubility 12 μg/mL at pH 7.4

Established Protocols for Stability Testing

Since direct data is scarce, you can establish the stability profile of this compound in your laboratory by following standard stress testing protocols. The workflow below outlines the key steps for a comprehensive stability study, drawing from methodologies used for similar pharmaceutical compounds [2]:

cluster_stress Stress Conditions cluster_analysis Analytical Techniques Start Start: API Stability Study Stress Apply Stress Conditions Start->Stress Analyze Sample Analysis Stress->Analyze Thermo Thermal (e.g., 70°C) Stress->Thermo Hydro Hydrolytic (Various pH) Stress->Hydro Photo Photolytic (UV/VIS Light) Stress->Photo Ox Oxidative Stress->Ox Humid High Humidity Stress->Humid Identify Identify Degradants Analyze->Identify HPLC HPLC/UPLC Analyze->HPLC Spec Spectroscopy (FT-IR, NIR) Analyze->Spec MS Mass Spectrometry (MS) Analyze->MS Report Report & Recommend Storage Identify->Report

Here are detailed methodologies for the key experiments in the workflow:

  • Forced Degradation Studies: Expose this compound in solid state and solution to stress conditions [2].

    • Thermal Stress: Incubate the solid API and its solutions in different buffers (e.g., pH 1-13) at an elevated temperature like 70°C for 24-35 hours.
    • Photolytic Stress: Expose solid samples to UV/VIS light (e.g., cumulative energy of 94.510 kJ/m²). Keep controls in the dark.
    • Hydrolytic Stress: Prepare solutions in 0.1 M HCl, buffers (pH 4, 7, 10), and 0.1 M NaOH. Monitor degradation at room and elevated temperatures.
    • Oxidative Stress: Treat the API with small volumes of hydrogen peroxide (e.g., 3% or 30% v/v).
    • Humidity Stress: Place solid API and mixtures with excipients in a stability chamber at 70°C and 80% Relative Humidity.
  • Sample Analysis and Identification:

    • Quantitative Analysis: Use HPLC with a UV/Vis or PDA detector to quantify the remaining intact this compound and calculate degradation percentage [2] [3].
    • Degradant Separation: Employ a C18 column. A mobile phase of acetonitrile and phosphate buffer is common; optimize the ratio, pH, and temperature for best separation [3].
    • Structural Elucidation: Use techniques like LC-MS to propose structures for major degradation products based on their mass [2] [3].
  • Excipient Compatibility: Prepare intimate mixtures of this compound with potential excipients (e.g., citric acid, PVA) and subject them to the stress conditions above. Analyze using FT-IR and NIR spectroscopy to detect interactions [2].

Frequently Asked Questions

What are the best practices for handling this compound in the lab?

Given the limited data, assume it is light-sensitive. Always store the powder at -20°C in its original, light-protected container. When working with it, use amber vials for solutions and minimize exposure to light. Given its low solubility, DMSO is likely a suitable solvent for stock solutions [1].

How can I develop a stability-indicating HPLC method for this compound?

The core principle is that the method must separate the API from its degradation products. This is achieved by performing forced degradation studies first. Then, you optimize chromatographic conditions (mobile phase pH, organic solvent gradient, column temperature) until the main peak is baseline-separated from all degradant peaks, confirming the method's "stability-indicating" property [3].

Where can I find high-quality stability data?

Peer-reviewed journals like the International Journal of Pharmaceutics or Journal of Pharmaceutical Sciences are primary sources. Official chemical catalogs from major suppliers (e.g., Sigma-Aldrich, TCI) sometimes contain more detailed handling information. You may need to extrapolate from data on structurally related compounds [4] [2].

References

troubleshooting Difenpiramide low yield synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the key physicochemical properties of Difenpiramide that might affect its synthesis and yield? A1: Understanding the properties of your target molecule is the first step in troubleshooting. Below are the key characteristics of this compound [1]:

Property Value / Description Relevance to Synthesis
CAS Number 51484-40-3 For unambiguous identification of the compound.
Molecular Formula C₁₉H₁₆N₂O For calculating stoichiometry and reaction masses.
Molecular Weight 288.34 g/mol
Appearance Light brown to brown solid powder The final color can indicate purity; a darker color may suggest impurities.
LogP 4.002 High lipophilicity; can lead to solubility issues in aqueous workups and recrystallization.
Solubility (DMSO) ~100 mg/mL (~346.81 mM) Highly soluble in DMSO, useful for characterization; indicates preferred solvents for purification.
Hydrogen Bond Donors 1 The amide N-H can form strong intermolecular bonds, affecting crystallization.
Rotatable Bonds 4 Imparts some conformational flexibility, which can complicate crystallization.
Melting Point Not specified in data A known, sharp melting point is a key indicator of final product purity.

Q2: What are the most common reasons for low yield in the final stages of this compound synthesis? A2: Low yield often occurs during the amide bond formation (between biphenyl-4-ylacetic acid and 2-aminopyridine) and the subsequent isolation/purification. The following workflow outlines a systematic approach to diagnose the problem [1]:

G Start Low Final Yield of this compound Step1 Check Reaction Progress (TLC/HPLC monitoring) Start->Step1 Step2 Incomplete Amide Coupling? Step1->Step2 Step3A Optimize Coupling Conditions: - Activating agent (e.g., DCC, EDC·HCl) - Catalyst (e.g., DMAP, HOBt) - Stoichiometry (1:1.1 acid:amine) - Reaction time & temperature Step2->Step3A Yes Step4 Check Workup & Isolation Step2->Step4 No Step3A->Step4 Step5 Product Loss in Mother Liquor? Step4->Step5 Step6A Optimize Crystallization: - Test solvent/anti-solvent pairs - Control cooling rate - Reduce volume for precipitation Step5->Step6A Yes Step7 Verify Final Purity (HPLC, NMR) Step5->Step7 No Step6A->Step7 End Acceptable Yield & Purity Step7->End

Q3: How can I optimize the amide coupling reaction to improve yield? A3: The amide bond formation is critical. If analysis shows incomplete conversion, consider these parameters, which can be tested in a structured way [1]:

Factor Common Issue Proposed Optimization
Activating Agent Inefficient acid activation leading to low conversion. Test different agents (e.g., EDC·HCl, DCC, HATU, T3P). HATU often offers faster kinetics and fewer side reactions.
Catalyst O-acylurea rearrangement, leading to low yields. Add 1 equiv of HOAt or HOBt to suppress rearrangement and facilitate coupling.
Solvent Solvent polarity affecting reaction rate and reagent stability. Use anhydrous DMF, DCM, or THF. Ensure solvents are moisture-free.
Stoichiometry Equimolar ratios can lead to incomplete consumption. Use a slight excess (1.1 equiv) of the cheaper reagent (often the amine).
Temperature & Time Reaction is too slow at room temperature. Gently heat the reaction (e.g., 40-50°C) while monitoring to prevent decomposition.

Q4: What strategies can prevent product loss during workup and purification? A4: Due to its high LogP, this compound can be lost in aqueous layers or fail to crystallize properly [1].

  • Extraction Optimization:

    • Solvent Choice: Use ethyl acetate or DCM for extraction.
    • Multiple Extractions: Perform 3-4 extractions with smaller volumes of organic solvent instead of one large volume. This is more efficient at recovering the product.
    • Back-Extraction Wash: Wash the combined organic layers with a small volume of brine to remove residual water and catalysts, minimizing the aqueous volume to reduce product loss.
  • Crystallization and Precipitation: The following diagram compares two common strategies for solidifying the final product [1]:

G Start Crude Product in Solvent Method1 Slow Evaporation / Crystallization Start->Method1 Method2 Anti-Solvent Precipitation Start->Method2 M1Pro Pros: - Better crystal quality - Higher purity Method1->M1Pro M1Con Cons: - Slower - Potential for oiling out Method1->M1Con Rec Recommendation for this compound: Dissolve in minimal warm Ethanol or Ethyl Acetate, slowly add hexanes or water while stirring, and allow to cool slowly to room temperature. M2Pro Pros: - Fast - Good for oils/gums Method2->M2Pro M2Con Cons: - Can be amorphous - May trap impurities Method2->M2Con

Q5: How can I confirm the identity and purity of my synthesized this compound? A5: A multi-technique approach is essential for confirmation [1].

  • Purity Analysis (HPLC): Use a reverse-phase C18 column. The high LogP suggests a mobile phase starting with a high ratio of acetonitrile to water (e.g., 70:30). The product should appear as a single major peak.
  • Structural Confirmation (NMR): Key features to look for:
    • ¹H NMR: A singlet around ~3.5 ppm for the -CH₂- protons of the acetic acid moiety; characteristic aromatic proton patterns for the biphenyl and pyridine rings.
    • ¹³C NMR: A signal at ~171 ppm for the amide carbonyl carbon.
  • Melting Point: Determine the melting point and compare it with literature values. A broad or depressed melting point indicates impurities.

References

Understanding Cross-Reactivity in Immunoassays

Author: Smolecule Technical Support Team. Date: February 2026

Cross-reactivity in multiplex immunoassays occurs when assay components interact in unintended ways, leading to false positives or inaccurate readings. The table below outlines the common types to investigate [1].

Interaction Tested Description of Cross-Reactivity Impact on Assay
Antigen-Capture Antibody (Ag-Cab) A capture antibody binds an incorrect, non-target antigen. High; the two assay systems cannot be multiplexed under the tested conditions.
Detection-Capture Antibody (Cab-Dab) A detection antibody binds directly to a capture antibody spot for a different target. Medium; can often be minimized through reagent or diluent optimization.
Antigen-Detection Antibody (Ag-Dab) An antigen is correctly captured but is detected by another system's detection antibody. Low; not necessarily problematic, could be used for additional detection.
Capture Antibody-Conjugate The enzyme conjugate (e.g., streptavidin-HRP) binds directly to a capture antibody. Critical; unacceptable and must be resolved for assay validation.
Antigen-Conjugate The enzyme conjugate binds directly to a captured antigen. Critical; unacceptable and must be resolved for assay validation.

A Framework for Testing Cross-Reactivity

Since no specific protocol for difenpiramide was found, the following general methodology can be used to evaluate potential interference [1].

1. Experimental Setup

  • Run individual antigens, individual detection antibodies, and their negative controls on the multiplex assay in a grid pattern under standard assay conditions.
  • Include This compound and any structurally similar compounds (see Table 3) in the antigen panel.

2. Data Analysis

  • Calculate the percent cross-reactivity for each potential interfering pair using the formula: % Cross-reactivity = (Calculated concentration of antigen with non-matched pair / Calculated concentration of antigen with its intended matched pair) * 100
  • A cross-reactivity value of >1% is typically considered significant and may require further investigation.

The workflow for this testing and troubleshooting process is summarized in the diagram below.

G start Start Cross-Reactivity Test setup Set up grid experiment with: - Individual antigens - Individual detection antibodies - Negative controls start->setup run Run assay under standard conditions setup->run analyze Calculate % Cross-Reactivity run->analyze decision Is % Cross-Reactivity > 1%? analyze->decision low Low interference. Assay system is valid. decision->low No high Significant interference detected. Proceed to troubleshooting. decision->high Yes

Troubleshooting Guide for Cross-Reactivity

If significant cross-reactivity is detected, consider the following actions based on the type identified [1]:

  • For Antigen-Capture Antibody (Ag-Cab) Cross-Reactivity: This is the most critical conflict. Solution: The two assay systems cannot be multiplexed. You must source different, more specific capture antibodies for the involved targets or re-engineer the assay conditions.
  • For Detection-Capture Antibody (Cab-Dab) Cross-Reactivity: Solution: Optimize the assay diluent (e.g., adjust salt concentration, add protein blockers like BSA) to reduce nonspecific binding. Re-purifying the antibodies may also help.
  • For Critical Conjugate Cross-Reactivity: If the enzyme conjugate binds directly to a capture antibody or antigen, Solution: Check for and remove biotin contamination in your antibody or antigen stocks. If the problem persists, a different conjugate or antibody may be required.

This compound's Chemical Profile for Context

Understanding this compound's structure can help hypothesize potential cross-reactivity with other compounds. It is classified as an indoleacetic acid derivative NSAID [2].

Property Description for this compound
IUPAC Name 2-(4-phenylphenyl)-N-pyridin-2-ylacetamide [3] [4]
Molecular Formula C₁₉H₁₆N₂O [3] [4]
Chemical Structure Chemical structure of this compound
NSAID Classification Indoleacetic acid derivative [2]
Key Structural Groups Biphenyl core, acetamide linker, pyridine ring [4]

The table below compares this compound with other NSAIDs for context, though their cross-reactivity in immunoassays is not established.

Compound Name Chemical Formula Primary Mechanism Key Structural Differences from this compound
This compound C₁₉H₁₆N₂O Inhibits prostaglandin synthesis [4] Reference molecule (biphenyl + pyridine)
Indomethacin C₁₉H₁₆ClNO₄ Non-selective COX inhibitor [2] Indole moiety instead of biphenyl; contains chlorine
Ibuprofen C₁₃H₁₈O₂ Non-selective COX inhibitor [2] Simpler propionic acid structure; no nitrogen heterocycle
Celecoxib C₁₇H₁₄F₃N₃O₂S Selective COX-2 inhibitor [2] Contains sulfonamide group and trifluoromethyl pyrazole

Important Limitations and Future Directions

  • No Direct Evidence: The core limitation is the absence of specific research data on This compound cross-reactivity in assays.
  • Focus on General Principles: The provided guidance is based on standard immunoassay validation practices [1] and this compound's chemical classification [2].
  • Experimental Necessity: Your researchers will need to conduct their own cross-reactivity tests using the outlined framework, as the behavior of this compound in any specific assay system cannot be predicted from current literature.

References

Difenpiramide versus other aryl acetic acid derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Basic Profile and Limited Comparative Data

Difenpiramide is identified as a phenylacetic acid derivative with anti-inflammatory properties. The information below summarizes its known characteristics and the only available comparative data point.

Property This compound
Chemical Class Phenylacetic acid derivative [1]
Primary Activity Anti-inflammatory [1]
Efficacy vs. Indometacin/Phenylbutazone Less efficacious [1]
Adverse Effect Profile Fewer adverse effects than indometacin or phenylbutazone [1]
Most Frequent Adverse Reactions Gastrointestinal tract and skin [1]
Binding Energy to SARS-CoV-2 Spike Protein -19.56 (kcal/mol, a computational prediction, not an anti-inflammatory measure) [2]

Experimental Protocols from General Research

While specific protocols for studying this compound were not located, the following methodologies are standard for evaluating compounds in this class and provide a framework for how such research is conducted.

  • Molecular Docking to Predict Enzyme Binding: This computational method predicts how a small molecule (like a drug) interacts with a target protein at the atomic level [3]. Researchers use software to "dock" the 3D structure of a drug candidate into the binding site of a target protein (e.g., Cyclooxygenase or CYP1A2). The protocol involves preparing the protein and ligand structures, running the docking simulation, and analyzing the binding pose and interaction energy to assess the likelihood of a productive interaction [3].

  • In Vitro COX (Cyclooxygenase) Inhibition Assay: This experiment directly measures a compound's ability to inhibit the COX-1 and COX-2 enzymes, the primary targets of NSAIDs [4]. The assay uses purified COX-1 and COX-2 enzymes. The test compound is incubated with the enzyme and a substrate (e.g., arachidonic acid). COX activity is measured by tracking the formation of a prostaglandin product, often via a colorimetric or fluorescent signal. The percentage inhibition and IC50 values (concentration that inhibits 50% of enzyme activity) are calculated for both isoforms to determine potency and selectivity [4].

Aryl Acetic Acid Derivatives in Drug Development

The following diagram illustrates the strategic context for developing aryl acetic acid derivatives, highlighting the role of prodrugs like this compound in mitigating side effects.

architecture Goal Drug Development Goal: Effective NSAID with Fewer Side Effects Strategy Strategy: Use Arylacetic Acid Prodrugs Goal->Strategy MechanisticBasis Mechanistic Basis Strategy->MechanisticBasis Challenge Challenge: GI Toxicity from Direct COX-1 Inhibition Challenge->Goal ProdrugActivation Prodrug Activation (e.g., in Liver via CYP1A2) MechanisticBasis->ProdrugActivation Outcome Outcome: Reduced direct gastric exposure to active acidic molecule ProdrugActivation->Outcome

References

Difenpiramide COX inhibition selectivity profile

Author: Smolecule Technical Support Team. Date: February 2026

Research Findings and Alternative Data

While data on Difenpiramide is unavailable, the search yielded high-quality, quantitative selectivity profiles for several common NSAIDs, which can serve as a useful reference. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for COX-1 and COX-2, along with calculated selectivity indices (COX-2/COX-1 IC₅₀ ratio) for these compounds. A higher selectivity index indicates greater preference for COX-2 inhibition.

Reported COX Inhibitory Concentrations and Selectivity of Various NSAIDs

Drug Name COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-2/COX-1) Experimental System
Nimesulide [1] ~7.7 (Range: 1.7 - 70) ~0.51 (Range: 0.18 - 1.44) ~0.066 (Range: 0.0004 - 0.76) Human whole blood assay (varied across labs)
NS-398 [2] >100 0.03 >3,333 Purified enzyme and cell assays
Diclofenac [3] - - Relatively high COX-2 selectivity Human whole blood assay
Celecoxib [3] - - COX-2 selective Human whole blood assay
Ibuprofen [3] - - Non-selective Human whole blood assay
Etodolac [3] - - - Human whole blood assay

Insights from Key Experimental Protocols

The data in the table above comes from established pharmacological methods. Here is an overview of a key protocol used to generate such data, which may aid in your own experimental planning.

A prominent method is the Human Whole Blood Assay, which is considered physiologically relevant as it measures a drug's activity in the presence of plasma proteins and other blood components [3] [1]. The general workflow for this assay is outlined below:

G Start Start: Blood Collection (Healthy Volunteers) A1 COX-1 Pathway Assay Start->A1 B1 COX-2 Pathway Assay Start->B1 A2 Incubate anticoagulant-free blood with drug A1->A2 A3 Allow blood to clot (serum generation) A2->A3 A4 Centrifuge & collect serum A3->A4 A5 Quantify TXB₂ via ELISA (marker for COX-1 activity) A4->A5 B2 Incubate heparinized blood with drug and LPS B1->B2 B3 Stimulate COX-2 expression via LPS B2->B3 B4 Centrifuge & collect plasma B3->B4 B5 Quantify PGE₂ via ELISA (marker for COX-2 activity) B4->B5

Key Procedural Details:

  • Blood Handling: For the COX-1 assay, blood is collected without an anticoagulant, allowing thromboxane B₂ (TXB₂) to be generated during clotting. For the COX-2 assay, blood is collected with heparin, and COX-2 expression is induced by adding Lipopolysaccharide (LPS) [3].
  • Incubation: Drug solutions are mixed with blood samples and incubated at 37°C for a set period (e.g., 1 hour) [3].
  • Analysis: After incubation and centrifugation, the concentration of prostanoids in the supernatant (TXB₂ for COX-1, PGE₂ for COX-2) is quantified using ELISA. Dose-response curves are then plotted to calculate IC₅₀ values [3].

How to Proceed with Finding Information on this compound

The absence of data in the current search does not mean the information is unavailable. For a compound that may be less commonly researched, a more targeted investigative approach is recommended.

  • Verify the Compound Name: Double-check the spelling and nomenclature of "this compound". It is possible the compound is known by a different systematic name (IUPAC), a code number (e.g., from a pharmaceutical company), or an alternative generic name.
  • Search Specialized Databases: Use chemical and pharmacological databases. These can provide foundational data and point to relevant literature.
    • PubChem: Search for the compound's summary and bioactivity data.
    • ChEMBL: A database of bioactive molecules with drug-like properties, which often contains quantitative binding and functional data.
  • Consult Patent Literature: The synthesis and initial biological profiling of new chemical entities are often first disclosed in patent applications. Searching global patent databases can be a valuable source of primary experimental data.

References

Difenpiramide binding affinity compared to linoleic acid

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Affinity Comparison

The table below summarizes the available quantitative data on the binding of difenpiramide and linoleic acid to the SARS-CoV-2 spike protein's fatty acid binding pocket.

Compound Reported Binding Energy (ΔG) Experimental/Computational Method Key Functional Residues for Binding Effect on Spike Protein Conformation
This compound [1] -19.56 kcal/mol Molecular Docking & Molecular Dynamics (MD) Simulations [1] Information not available in search results Information not available in search results
Linoleic Acid [2] Specific ΔG value not provided in search results Cryo-Electron Microscopy (Cryo-EM), Mass Spectrometry [2] Arg408, Gln409 (from adjacent RBD) [2] Stabilizes a locked, non-infectious closed conformation [2]

Experimental Protocols for Key Findings

The data for these compounds come from different methodological approaches, which is important for contextualizing the results.

For this compound: Computational Prediction

The binding energy for this compound was identified through a virtual screening study for drug repurposing. The general protocol involved [1]:

  • Molecular Docking: A library of existing drugs and natural products was computationally screened by docking them into the 3D structure of the spike protein's fatty acid binding pocket. This step predicts the preferred orientation and a preliminary score for the binding.
  • Molecular Dynamics (MD) Simulations: The top candidates from docking were subjected to more rigorous MD simulations. These simulations model the physical movements of atoms and molecules over time, providing a more refined and reliable prediction of the binding free energy (ΔG).
For Linoleic Acid: Experimental Validation

The binding and functional role of linoleic acid were determined through direct experimental methods [2]:

  • Cryo-Electron Microscopy (Cryo-EM): This technique was used to solve the high-resolution structure of the spike protein with linoleic acid bound. It visually revealed the ligand nestled in the hydrophobic pocket and showed the associated "locked" conformation of the protein.
  • Mass Spectrometry: Following isolation of the spike protein, the ligand extracted from the binding pocket was analyzed via mass spectrometry. This confirmed that the bound molecule was specifically linoleic acid.
  • Functional Assays: Cell-based experiments demonstrated that linoleic acid supplementation could interfere with viral entry into cells, validating the functional consequence of binding observed in the structural data [2].

Mechanism of Action & Signaling Pathways

The search results provide a clear mechanism of action for linoleic acid, which can help infer the potential therapeutic goal for compounds like this compound.

Linoleic Acid Binding Stabilizes a Non-Infectious Spike

Linoleic acid binds to a conserved hydrophobic pocket located in the spike protein's Receptor-Binding Domain (RBD) [2]. The binding has a key allosteric effect:

  • The carboxylate headgroup of LA forms a salt bridge with Arg408 and a hydrogen bond with Gln409 from a neighboring RBD in the spike trimer.
  • This interaction "locks" the spike protein into a closed, stable conformation where the Receptor-Binding Motifs (RBMs) are tucked away and inaccessible.
  • Since the RBM is required to bind to the human ACE2 receptor for cell entry, this LA-stabilized state is non-infectious [2] [3].

The following diagram illustrates this allosteric mechanism and the potential downstream signaling consequences of stabilizing the closed spike conformation.

G LA Linoleic Acid (LA) Pocket Spike Fatty Acid Binding Pocket LA->Pocket Binds to Conformation Stable 'Locked' Closed Conformation Pocket->Conformation Induces RBM Receptor Binding Motif (RBM) Shielded Conformation->RBM Results in ACE2 ACE2 Receptor RBM->ACE2 Prevents Binding to Outcome Inhibition of Viral Entry ACE2->Outcome

Interpretation and Research Implications

  • The primary value of this compound currently lies in its potential. The computational identification suggests it is a candidate worthy of further experimental investigation to confirm its binding and functional effects [1].
  • Linoleic acid serves as a mechanistic benchmark. Its well-defined role establishes that binding to this pocket can have a therapeutically desirable outcome, validating the pocket as a viable drug target [2].
  • The critical knowledge gap for this compound is its functional effect. The key question is whether this compound binding mimics the action of linoleic acid by stabilizing the closed conformation.

To summarize the research pathway for investigating a compound like this compound:

G Step1 Computational Screening (e.g., Molecular Docking) Step2 Binding Affinity Refinement (Molecular Dynamics) Step1->Step2 Step3 Experimental Validation (Cryo-EM, Binding Assays) Step2->Step3 Step4 Functional Assessment (Cell-Based Infection Assays) Step3->Step4

References

Difenpiramide molecular dynamics simulation validation

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Difenpiramide

This compound is identified as a non-steroidal anti-inflammatory drug (NSAID). It is chemically classified as an indoleacetic acid derivative [1]. The table below positions this compound among other common NSAIDs based on their chemical structure and selectivity.

Drug Name Chemical Classification Primary Mechanism Key Characteristics
This compound Indoleacetic acid derivative [1] Non-selective COX inhibitor [1] Profile is less documented in recent literature.
Acetylsalicylic Acid Salicylate [1] Non-selective COX inhibitor [1] Analgesic, antipyretic, anti-inflammatory, and antiplatelet effects [1].
Ibuprofen Arylpropionic acid derivative [1] Non-selective COX inhibitor (primarily COX-1) [1] Used for mild to moderate pain and inflammation [1].
Celecoxib Coxib (Sulfonamide group) [1] Selective COX-2 inhibitor [1] Designed for reduced gastrointestinal side effects vs. non-selective NSAIDs [1].
Indomethacin Indoleacetic acid derivative [1] Non-selective COX inhibitor [1] A prototypical drug in the same class as this compound [1].

Molecular Dynamics in Drug Discovery

While direct data on this compound is unavailable, Molecular Dynamics (MD) simulations are a validated tool in drug discovery. These simulations model the movements of atoms and molecules over time, providing insights into drug behavior that are difficult to obtain experimentally [2].

Key applications of MD in pharmaceutical development include:

  • Evaluating Ligand-Receptor Interactions: MD helps evaluate the binding energetics and kinetics of how a small molecule (like a drug) interacts with its protein target, which is crucial for choosing the best candidate molecules [2].
  • Studying Membrane Proteins: For drugs targeting membrane proteins (e.g., G-protein coupled receptors, ion channels), MD simulations that include a realistic lipid bilayer environment are essential for accurate predictions [2].
  • Assessing Formulation Stability: MD is increasingly used to study the stability of amorphous drug formulations and drug-polymer mixtures, which can enhance a drug's solubility and bioavailability [2].

Experimental Validation of Simulations

For MD simulations to be trusted, their predictions must be validated against experimental data. A common and rigorous method involves comparing simulation results with data from diffraction experiments [3]. This process involves:

  • Performing an MD simulation of the molecular system (e.g., a drug bound to a protein).
  • Analyzing the simulation data to calculate structure factors.
  • Using Fourier reconstruction to generate an overall scattering-density profile.
  • Comparing this computationally-derived profile with one obtained from actual laboratory experiments (e.g., X-ray diffraction) to test the accuracy of the simulation [3].

The diagram below illustrates this multi-step validation workflow.

workflow Start Start: Molecular System MD Perform MD Simulation Start->MD Analysis Analyze Trajectory MD->Analysis Calc Calculate Structure Factors Analysis->Calc Reconstruct Fourier Reconstruction Calc->Reconstruct SimProfile Simulated Scattering Profile Reconstruct->SimProfile Compare Compare Profiles SimProfile->Compare ExpProfile Experimental Scattering Profile ExpProfile->Compare Validated Simulation Validated Compare->Validated Agreement within experimental error

References

Understanding In Vitro-In Vivo Correlation (IVIVC)

Author: Smolecule Technical Support Team. Date: February 2026

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate or extent of drug dissolution or release) and a relevant in vivo response (e.g., plasma drug concentration or amount of drug absorbed) [1] [2]. The primary goal of developing an IVIVC is to use in vitro dissolution tests as a surrogate for in vivo bioequivalence studies, which can optimize formulation development and support regulatory submissions [2].

The table below outlines the primary levels of IVIVC as defined by regulatory authorities like the U.S. FDA.

Level Definition & Correlation Type Predictive Value & Regulatory Acceptance
Level A Point-to-point relationship between in vitro dissolution and in vivo input rate (e.g., absorption rate) [2]. High. Predicts entire plasma concentration-time profile; most preferred for regulatory submissions and biowaivers [2].
Level B Uses statistical moments (e.g., compares mean in vitro dissolution time to mean in vivo residence/absorption time) [2]. Moderate. Does not reflect actual in vivo plasma profiles; less useful for regulatory support [2].
Level C Relates single dissolution time point (e.g., t50%) to single pharmacokinetic parameter (e.g., Cmax or AUC) [2]. Low. Does not predict full profile; useful for early development but insufficient for biowaivers [2].

Core Experimental Protocols for IVIVC Development

Establishing a robust IVIVC involves a series of methodical steps that integrate formulation science, in vitro testing, and in vivo pharmacokinetic studies [1] [2] [3].

  • Stage 1: Formulation Development

    • Objective: Develop multiple formulations (typically ≥3) with different drug release rates (e.g., slow, medium, fast) [2].
    • Protocol: Vary critical formulation parameters such as excipient types and ratios, polymer viscosity, coating thickness, or drug particle size to alter the dissolution profile [1].
  • Stage 2: In Vitro Dissolution Study

    • Objective: Characterize the drug release profile of each formulation under physiologically relevant conditions.
    • Protocol: Use USP apparatus (e.g., paddle, basket) with biorelevant media at varying pH levels (1.2 to 7.4) to simulate the gastrointestinal tract. Samples are taken at regular intervals and analyzed via HPLC or UV-Vis spectroscopy to determine the percentage of drug dissolved over time [1].
  • Stage 3: In Vivo Pharmacokinetic Study

    • Objective: Obtain the plasma concentration-time profile for each formulation.
    • Protocol: Conduct a cross-over study in human volunteers or a suitable animal model. Administer each formulation and collect serial blood samples over a period covering at least 3-5 half-lives of the drug. Analyze plasma samples using a validated bioanalytical method (e.g., LC-MS/MS) to determine drug concentration. Derive key PK parameters like AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to Cmaxmax and AUC; an internal prediction error of less than 10% confirms a robust correlation [2] [4].

The workflow for developing a Level A IVIVC, which is the most informative and widely accepted, can be visualized as follows:

Formulation Development\n(Slow, Medium, Fast Release) Formulation Development (Slow, Medium, Fast Release) In Vitro Dissolution Testing In Vitro Dissolution Testing Formulation Development\n(Slow, Medium, Fast Release)->In Vitro Dissolution Testing In Vivo PK Study In Vivo PK Study In Vitro Dissolution Testing->In Vivo PK Study 3+ Formulations In Vitro Fraction Dissolved In Vitro Fraction Dissolved In Vitro Dissolution Testing->In Vitro Fraction Dissolved Plasma Concentration-Time Profiles Plasma Concentration-Time Profiles In Vivo PK Study->Plasma Concentration-Time Profiles In Vivo Absorption\n(Deconvolution) In Vivo Absorption (Deconvolution) Plasma Concentration-Time Profiles->In Vivo Absorption\n(Deconvolution) e.g., Wagner-Nelson Fraction Absorbed In Vivo Fraction Absorbed In Vivo In Vivo Absorption\n(Deconvolution)->Fraction Absorbed In Vivo Level A IVIVC Model Level A IVIVC Model In Vitro Fraction Dissolved->Level A IVIVC Model Point-to-Point Correlation Fraction Absorbed In Vivo->Level A IVIVC Model Model Validation\n(Prediction Error < 10%) Model Validation (Prediction Error < 10%) Level A IVIVC Model->Model Validation\n(Prediction Error < 10%) Applications: Surrogate for\nBioequivalence, Biowaivers Applications: Surrogate for Bioequivalence, Biowaivers Model Validation\n(Prediction Error < 10%)->Applications: Surrogate for\nBioequivalence, Biowaivers

Key Considerations for a Successful IVIVC

Several critical factors influence the successful development of a predictive IVIVC model [1]:

  • Drug Properties: The drug should ideally have high permeability and a linear pharmacokinetic profile. Poorly soluble drugs (BCS Class II) are often the best candidates for IVIVC as their dissolution is the rate-limiting step to absorption.
  • Dissolution Method: The in vitro dissolution test must be biorelevant, meaning it should reliably simulate the in vivo environment of the human GI tract to ensure the correlation is meaningful.
  • Data Quality: Both in vitro and in vivo data must be of high quality, with sufficient time points to accurately define the dissolution and absorption profiles.

References

Diphenpyramide Efficacy Data in Animal Inflammation Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for diphenpyramide from a 1986 review article [1].

Inflammation Model Test Details Compared Compounds Reported Efficacy
Animal Tests Anti-inflammatory action assessment [1] Indomethacin, Phenylbutazone [1] As powerful as Indomethacin or Phenylbutazone [1]
Animal Tests Peripheral analgesic & antipyretic effects [1] Not Specified "Major" properties [1]
Therapeutic Index Evaluation in animal models [1] Indomethacin, Phenylbutazone [1] More favorable than reference compounds [1]

Detailed Experimental Protocols

For the key experiments cited in the 1986 review, the methodologies are described as follows [1]:

  • Anti-inflammatory Action: The anti-inflammatory power of diphenpyramide was evaluated in a series of standard animal tests. The results from these tests demonstrated an action as powerful as the reference compounds indomethacin and phenylbutazone. The study also concluded that diphenpyramide had a more favorable therapeutic index (a measure of drug safety) than these reference compounds.
  • Mechanism of Action Studies: The review notes that diphenpyramide inhibits the synthesis of inflammatory prostaglandins and antagonizes other mediators of inflammation. A distinct characteristic reported is that, unlike many conventional NSAIDs, it does not affect platelet aggregation or blood clotting. The parent compound is metabolized into active products, including biphenylacetate (BPA).

Mechanism of Action and Experimental Workflow

The search results indicate that diphenpyramide has a unique profile. Unlike conventional NSAIDs that typically work by inhibiting cyclooxygenase (COX) enzymes, diphenpyramide is noted for having no free ionizable or particularly reactive groups [1]. The proposed mechanism involves a dual action: inhibiting prostaglandin synthesis and antagonizing other inflammatory mediators [1].

The diagram below illustrates this dual mechanism and its effects, based on the information from the 1986 review [1].

G Start Inflammatory Stimulus MOA Difenpiramide (Dual Mechanism) Start->MOA Effect1 Inhibits synthesis of inflammatory prostaglandins MOA->Effect1 Effect2 Antagonizes other mediators of inflammation MOA->Effect2 Outcome3 No inhibition of platelet aggregation MOA->Outcome3 Reported characteristic Outcome1 Reduced Inflammation (Anti-inflammatory effect) Effect1->Outcome1 Outcome2 Reduced Pain Perception (Analgesic effect) Effect1->Outcome2 Effect2->Outcome1

Research Context and Limitations

  • Efficacy in Osteoarthritis: In double-blind clinical trials cited in the review, diphenpyramide's efficacy was significantly better than acetylsalicylic acid or indomethacin and comparable to naproxen in treating osteoarthritis [1].
  • Historical Data Limitation: The most critical finding is that the core data for diphenpyramide comes from a single source published in 1986 [1]. The search did not yield any newer studies that compare it to modern NSAIDs (e.g., celecoxib, etoricoxib) in contemporary disease models [2] [3].
  • Gaps in Comparative Data: The 2025 meta-analysis on NSAIDs for osteoarthritis provides a robust framework for the current understanding of drug efficacy and safety but does not mention diphenpyramide, suggesting it is not in current clinical use or study for this condition [2].

References

Difenpiramide computational prediction experimental validation

Author: Smolecule Technical Support Team. Date: February 2026

Identified Computational Screening for Difenpiramide

One research study employed a computational approach to identify existing drugs that could bind to a novel target on the SARS-CoV-2 spike protein. In this screening, this compound was identified as a potential candidate, and its calculated binding energy is summarized in the table below [1].

Drug Candidate Therapeutic Class / Notes Calculated Binding Energy (ΔG, kcal/mol)
This compound Analgesic/Anti-inflammatory (NSAID) [2] -19.56
Caprospinol (Top candidate from the same study) -38.89

The binding energy (ΔG) is a key computational metric predicting the strength of the interaction between a drug and its target, where more negative values typically indicate stronger binding [1].

This study followed a typical structure-based drug discovery workflow, illustrated below.

G start Start: Identify Drug Target step1 1. Obtain 3D Protein Structure start->step1 step2 2. Prepare Structure (Remove water, add H) step1->step2 step3 3. Define Binding Pocket step2->step3 step4 4. Screen Compound Library (Molecular Docking) step3->step4 step5 5. Analyze Top Hits (Binding Energy, Pose) step4->step5 step6 6. Refine with Molecular Dynamics step5->step6 validate Experimental Validation (e.g., SPR, Assays) step6->validate

The workflow above is generalized from the identified study [1] and common practices in the field [3]. However, for this compound, the search results indicate that the process did not proceed to the experimental validation stage for this particular compound [1].

References

Difenpiramide in a Competitive Binding Study

Author: Smolecule Technical Support Team. Date: February 2026

Difenpiramide was identified in a single computational study that screened for drugs binding to the SARS-CoV-2 spike protein. The data below comes from molecular docking and dynamics simulations, not yet validated by wet-lab experiments [1].

Drug Name Target Protein Reported Binding Energy (ΔG, kJ/mol) Experimental Context
This compound SARS-CoV-2 Spike Protein Free Fatty Acid Binding Pocket -19.56 In silico screening for drug repurposing against COVID-19 [1].
Caprospinol SARS-CoV-2 Spike Protein Free Fatty Acid Binding Pocket -38.89 In silico screening (included for reference) [1].
Telmisartan SARS-CoV-2 Spike Protein Free Fatty Acid Binding Pocket -23.88 In silico screening (included for reference) [1].

This table indicates that in this particular simulation, this compound had a weaker binding affinity (less negative ΔG) for the viral spike protein compared to other candidates like Caprospinol and Telmisartan [1].

Common Competitive Binding Assay Protocols

Since direct experimental data on this compound is limited, the following established protocols show how its binding could be tested. These methodologies are the standard approaches researchers would use to generate the data for a comparison guide.

Flow Cytometry-Based Cell Binding Assay

This protocol is used to identify small molecules that disrupt a receptor-ligand interaction on the surface of living cells [2].

Detailed Protocol:

  • Cell Preparation: Begin with a suspension of cells expressing the target receptor (e.g., human T-lymphocytes) [2].
  • Incubation with Antagonist: Add the cell suspension to a multi-well plate containing increasing concentrations of the compound of interest (e.g., this compound). Incubate to allow the compound to bind to the receptor's orthosteric site [2].
  • Incubation with Labeled Ligand: Add a fixed concentration of the natural ligand, which is fluorescently labeled, to the wells. Incubate again. The compound and the labeled ligand will compete for the same binding sites [2].
  • Washing and Fixation: Centrifuge the plate to pellet the cells, discard the supernatant, and resuspend the cells in a fixative like paraformaldehyde to preserve the cells [2].
  • Analysis: Analyze the cells using a flow cytometer. A dose-dependent decrease in mean fluorescence intensity with increasing compound concentration indicates successful competitive binding [2].

The workflow can be visualized as follows:

Start Start: Cell Suspension Step1 Incubate with Test Compound Start->Step1 Step2 Add Fluorescently-Labeled Ligand Step1->Step2 Step3 Wash and Fix Cells Step2->Step3 Step4 Analyze by Flow Cytometry Step3->Step4 Result Result: Measure Fluorescence Intensity Step4->Result

Surface Plasmon Resonance (SPR) Competition Assay

SPR is a label-free method used to obtain quantitative binding kinetics (like KD constants) for small molecules, which can be challenging to study with direct SPR [3].

Detailed Protocol (Solution Competition):

  • Surface Preparation: Immobilize a known third-party binder (Protein C) onto the SPR sensor chip [3].
  • Establish Baseline: Inject increasing concentrations of your primary target (Protein A) over the chip to confirm binding to C and obtain a baseline response [3].
  • Competition Step: Co-inject mixtures containing a fixed concentration of Protein A and increasing concentrations of your small molecule (Compound B) over the immobilized Protein C [3].
  • Data Analysis: As the concentration of B increases, a decreasing SPR signal will be observed because B binds to A in solution, preventing A from binding to C on the surface. This signal reduction is used to indirectly calculate the KD for the interaction between A and B [3].

The two main types of SPR competition assays are illustrated below:

cluster_surface Surface Competition Assay cluster_solution Solution Competition Assay A Protein A (Primary Target) B Compound B (Small Molecule) SurfA Immobilized Protein A B->SurfA Competes with C C Protein C (Known Binder) Sensor Sensor Surface SurfA->C Binds SolC Immobilized Protein C SolA Protein A SolA->SolC Binds SolB Compound B SolB->SolA Competes with C

How to Proceed with Your Comparison Guide

The search results confirm that this compound's binding profile is not well-characterized in scientific literature. To create a thorough comparison guide, I suggest you:

  • Focus on the assay methodologies themselves for the guide, using the detailed protocols above. You can present SPR, flow cytometry, and other methods (like quantitative proteomics-based assays [4]) as the "alternatives" for comparison.
  • Generate new experimental data for this compound and its comparators by following one of these established protocols. The computational data [1] provides a starting hypothesis that can be tested in the lab.
  • Consult specialized databases like DrugBank or BindingDB for more extensive compound screening data, though the entry for this compound is sparse [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

288.126263138 Da

Monoisotopic Mass

288.126263138 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q6U5F6E1QL

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AB - Acetic acid derivatives and related substances
M01AB12 - Difenpiramide

Other CAS

51484-40-3

Wikipedia

Difenpiramide

Dates

Last modified: 08-15-2023

[The use of difenpiramide in local or circumscribed inflammation in obstetrics and gynecology]

I Signorelli, G Garbarino
PMID: 7249571   DOI:

Abstract




[Vertigo in vertebrobasilar insufficiency: experience with combined physical and pharmacological therapy]

P Rainaldi, G Santoprete
PMID: 7285539   DOI:

Abstract




[Evaluation of the therapeutic activity and tolerability of difenpiramide in otorhinolaryngology]

F Lunghi, M Blasi, P Frasson, M Lunghi, P Giusti
PMID: 7160146   DOI:

Abstract




Discovery of selective RIO2 kinase small molecule ligand

Thibault Varin, Alexander G Godfrey, Thierry Masquelin, Christos A Nicolaou, David A Evans, Michal Vieth
PMID: 25891899   DOI: 10.1016/j.bbapap.2015.04.006

Abstract

We report the discovery and initial optimization of diphenpyramide and several of its analogs as hRIO2 kinase ligands. One of these analogs is the most selective hRIO2 ligand reported to date. Diphenpyramide is a Cyclooxygenase 1 and 2 inhibitor that was used as an anti-inflammatory agent. The RIO2 kinase affinity of diphenpyramide was discovered by serendipity while profiling of 13 marketed drugs on a large 456 kinase assay panel. The inhibition values also suggested a relative selectivity of diphenpyramide for RIO2 against the other kinases in the panel. Subsequently three available and eight newly synthesized analogs were assayed, one of which showed a 10 fold increased hRIO2 binding affinity. Additionally, this compound shows significantly better selectivity over assayed kinases, when compared to currently known RIO2 inhibitors. As RIO2 is involved in the biosynthesis of the ribosome and cell cycle regulation, our selective ligand may be useful for the delineation of the biological role of this kinase. This article is part of a Special Issue entitled: Inhibitors of Protein Kinases.


[Clinical aspects and microcirculation findings in the treatment of arthrotic arthropathies with difenpiramide]

P Lorenzini
PMID: 7312201   DOI:

Abstract




[Gastric tolerance of diphenpyramide after long-term treatment. Evaluation of the electric potential difference in the stomach]

C Cortini, M Campieri, C Brignola, G Bazzocchi, P Squillantini
PMID: 7160144   DOI:

Abstract




[Clinical study of difenpiramide in the treatment of degenerative and inflammatory arthropathies]

L Dovigo, G Tartarini, G P Cavalieri, P Mazzi, G P Cavilieri, D Belluzzi, G Corazza
PMID: 7094545   DOI:

Abstract




[A clinical study on the analgesic effectiveness of diphenpyramide in patients with orofacial pain following oral surgery]

D K Lee, J S Shin
PMID: 3507461   DOI:

Abstract




Physicochemical profile of a new antiinflammatory drug: difenpiramide

A Trebbi, G Filippi
PMID: 552255   DOI:

Abstract




Diphenpyramide: a review of its pharmacology and anti-inflammatory effects

O B Jochems, J M Janbroers
PMID: 3515370   DOI:

Abstract

Diphenpyramide is a non-steroidal anti-inflammatory compound which has no free ionizable or particularly reactive groups, in contrast to conventional non-steroidal anti-inflammatory agents. In animal tests, diphenpyramide showed anti-inflammatory action as powerful as that of indomethacin or phenylbutazone, with major peripheral analgesic, antipyretic and uricosuric properties. The therapeutic index was more favourable than that of the reference compounds. Diphenpyramide inhibits the synthesis of inflammatory prostaglandins and antagonizes the mediators of inflammation, but does not affect platelet aggregation or blood clotting. The major biotransformation products are biphenylacetate (BPA), which is pharmacologically active, p-hydroxy-biphenylacetate (p-HBPA) and alpha-aminopyridine (AP). The first is metabolized to p-HBPA which is excreted in the urine. The serum levels of the parent drug and BPA do not result in particularly elevated peaks. Elimination occurs mostly through the faeces. The anti-inflammatory action of diphenpyramide has been extensively proven in clinical trials in which patients with various inflammatory conditions, mainly of a musculoskeletal nature, were treated. The overall therapeutic efficacy was over 80% with a high proportion in osteoarthritis. In double-blind studies, the efficacy of diphenpyramide was significantly better than that of acetylsalicylic acid or indomethacin in osteoarthritis, and comparable with that of naproxen. The preferred dose of diphenpyramide in adults was 1000 mg/day in 2 divided doses for a period of about 30 days. The effective and safe dose in children was 13 to 33 mg/day. Side-effects were seldom reported (2.5%), were mild and transient and mainly of a gastro-intestinal nature. Specific tests on possible drug influence on the gastric mucosa showed diphenpyramide to be 'gastrosafe' both on short-term, high-dose as well as on long-term standard treatments. Biopsy and endoscopy of the mucosa failed to indicate any impairment; occult blood in stools could not be detected. Diphenpyramide seems, therefore, to be an anti-inflammatory drug that combines efficacy and tolerance in the treatment of a wide variety of inflammatory musculoskeletal disorders of primary of secondary nature, as well as the associated pain. Clinical observations also suggest that diphenpyramide could safely be administered to susceptible patients, such as children and infants or elderly, in need of effective anti-inflammatory treatment.


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